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7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
  • CAS: 2059938-30-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 7-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Purine Bioisostere Scaffold

Executive Summary The compound 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (often referred to by its tautomeric name, 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine) is a highly versatile heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (often referred to by its tautomeric name, 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine) is a highly versatile heterocyclic building block in modern drug discovery. Structurally comprising a pyrazole ring fused to a saturated piperidine ring, this scaffold serves as a potent bioisostere of purine [1]. It is extensively utilized in the design of ATP-competitive kinase inhibitors and modulators of protein-protein interactions (PPIs) [2]. The strategic placement of a methyl group at the C7 position introduces a chiral center that critically dictates the molecule's steric projection within deep hydrophobic binding pockets, directly influencing target selectivity and binding kinetics.

This technical whitepaper provides an in-depth analysis of its structural properties, a mechanistically justified synthesis route, and self-validating protocols for its application in high-throughput screening.

Structural & Physicochemical Characterization

The pyrazolo[4,3-c]pyridine core mimics the hydrogen-bonding network of adenine, allowing it to anchor securely into the hinge region of various kinases (e.g., MAPK, ERK, and Pim kinases) [4]. The saturation of the pyridine ring into a piperidine (tetrahydro state) increases the fraction of sp³ hybridized carbons ( Fsp3​ ), enhancing the compound's three-dimensionality and aqueous solubility compared to its fully aromatic counterparts.

The C7 methyl group is not merely a structural decoration; it restricts the conformational flexibility of the piperidine ring and provides a critical vector for van der Waals interactions with target residues. Because C7 is a chiral center, the scaffold exists as (7R) and (7S) enantiomers, which must be resolved during late-stage drug development to prevent off-target toxicity.

Quantitative Data Summary
Physicochemical PropertyValue / Description
IUPAC Name 7-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS Registry Number 2059938-30-4
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
SMILES String CC1C2=NNC=C2CNC1
Topological Polar Surface Area (TPSA) 40.71 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
LogP (Predicted) 0.5 – 1.0 (Highly polar, basic)
Chiral Centers 1 (C7 position)

Pharmacological Significance & Target Binding

In medicinal chemistry, the 7-methyl-pyrazolo[4,3-c]pyridine scaffold is primarily deployed to target the ATP-binding sites of kinases. Recent studies have also validated its efficacy in inhibiting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) [3], showcasing its versatility beyond human kinome targeting.

When targeting the MAPK/ERK pathway, the pyrazole nitrogen atoms serve as critical hydrogen bond donors/acceptors to the kinase hinge region (typically interacting with backbone amides), while the piperidine nitrogen (N5) serves as a functionalization point for solvent-exposed solubilizing groups.

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor 7-Methyl-Pyrazolo[4,3-c]pyridine (ATP-competitive Scaffold) Inhibitor->ERK Competitive Inhibition

Figure 1: MAPK/ERK signaling pathway illustrating the ATP-competitive inhibition by the scaffold.

De Novo Synthesis Methodology

The synthesis of this scaffold requires strict regiocontrol. To ensure the methyl group is accurately positioned at C7, the synthesis must begin with 3-methylpiperidin-4-one. The causality behind the reagent selection in the following protocol is rooted in kinetic vs. thermodynamic control.

Step-by-Step Synthesis Protocol
  • N-Boc Protection: React 3-methylpiperidin-4-one with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using Triethylamine (TEA) as a base. Causality: The basic secondary amine must be masked to prevent its interference during the subsequent strongly basic formylation step.

  • Regioselective Alpha-Formylation (The Critical Step): Cool a suspension of Sodium Hydride (NaH) in anhydrous THF to 0°C. Dropwise, add the N-Boc-3-methylpiperidin-4-one, followed by Ethyl Formate. Causality: Conducting this reaction at 0°C under kinetic control ensures that deprotonation occurs at the less sterically hindered C5 position rather than the C3 position (which bears the methyl group). This guarantees that the final fused ring will have the methyl group locked at the C7 position rather than the bridgehead.

  • Knorr-Type Pyrazole Cyclization: Dissolve the resulting 5-formyl intermediate in ethanol. Add Hydrazine Hydrate ( N2​H4​⋅H2​O ) and reflux at 80°C for 4 hours. Causality: Hydrazine acts as a bis-nucleophile, sequentially attacking the formyl aldehyde and the C4 ketone to close the aromatic pyrazole ring, yielding 5-Boc-7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

  • Deprotection & Salt Formation: Treat the intermediate with 4M HCl in 1,4-dioxane at room temperature for 2 hours. Evaporate the solvent to precipitate the product as a dihydrochloride salt.

Synthesis_Workflow Step1 1. Boc-Protection (3-Methylpiperidin-4-one) Step2 2. Regioselective Formylation (Ethyl Formate, NaH, 0°C) Step1->Step2 Step3 3. Pyrazole Cyclization (Hydrazine Hydrate, EtOH) Step2->Step3 Step4 4. Boc Deprotection (4M HCl in Dioxane) Step3->Step4 Step5 5. Analytical Validation (LC-MS, 1H-NMR) Step4->Step5

Figure 2: Regioselective synthesis workflow for the 7-methyl-pyrazolo[4,3-c]pyridine scaffold.

Experimental Protocol: High-Throughput Kinase Inhibition Assay

To validate derivatives synthesized from this scaffold, a self-validating biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay format.

Causality of Assay Choice: Unlike fluorescence resonance energy transfer (FRET) assays, which can suffer from compound auto-fluorescence artifacts, the ADP-Glo assay measures the universal byproduct of kinase activity (ADP). This creates a highly reliable, substrate-independent readout that directly quantifies ATP-competitive inhibition.

Self-Validating Assay Procedure
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-methyl-pyrazolo[4,3-c]pyridine derivatives in DMSO, ensuring a final DMSO concentration of 1% in the assay well to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of the test compound, 2 µL of the target kinase (e.g., ERK2), and 2 µL of an ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence using a microplate reader.

  • Self-Validation Check (Z'-Factor): The assay must include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Validation Rule: The protocol is only deemed valid for hit-calling if the Z′≥0.6 , proving the assay has a sufficient dynamic range and low signal variance.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI (Molecules) URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals / NIH PubMed Central URL:[Link]

Exploratory

Pharmacokinetic Profiling and Structural Optimization of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, demonstrating efficacy across oncology, infectious diseases, and metabolic disorders. The specific incorporation of a methyl group at the C7 position—yielding 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine —represents a strategic bioisosteric modification designed to enhance metabolic stability and modulate physicochemical properties. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the pharmacokinetic (PK) properties, structure-property relationships (SPR), and validated experimental workflows associated with this promising chemical space.

Structural and Physicochemical Landscape

The Role of the 7-Methyl Substitution

The baseline 4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine core contains a basic secondary amine at the N5 position (pKa ~8.5–9.0), rendering the molecule predominantly ionized at physiological pH. While this ensures excellent aqueous solubility, it can restrict passive transcellular permeability.

The introduction of the 7-methyl group serves three critical mechanistic functions:

  • Metabolic Shielding: The C7 position, being adjacent to the bridgehead carbon (C7a), is a known "soft spot" for cytochrome P450 (CYP)-mediated aliphatic hydroxylation. Steric bulk at C7 effectively reduces the intrinsic clearance ( CLint​ ) by blocking enzymatic access.

  • Conformational Restriction: The methyl group restricts the conformational flexibility of the tetrahydropyridine ring, pre-organizing the scaffold into a bioactive conformation that enhances target binding thermodynamics (lowering entropic penalty).

  • Lipophilicity Modulation: It incrementally increases the partition coefficient (LogP), counterbalancing the hydrophilicity of the basic amine and improving membrane permeability.

ADMET Profile Overview

Derivatives of this scaffold generally exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles:

  • Absorption: Moderate to high Caco-2 permeability, highly dependent on the functionalization of the N5 amine (e.g., conversion to amides or ureas eliminates the positive charge, boosting passive flux) [4].

  • Distribution: High volume of distribution ( Vss​ ) due to the lipophilic-basic nature of the scaffold, leading to extensive tissue partitioning.

  • Metabolism: Primary clearance pathways involve CYP3A4/CYP2D6-mediated N-dealkylation or oxidation at the pyrazole core.

Target-Specific Pharmacokinetics and Efficacy

The pyrazolo[4,3-c]pyridine core has been successfully deployed against several challenging therapeutic targets.

Case Study 1: PEX14-PEX5 PPI Inhibitors (Trypanosomiasis)

Disrupting the protein-protein interaction (PPI) between PEX14 and PEX5 is lethal to Trypanosoma parasites, as it collapses their glycosomal import machinery. Pyrazolo[4,3-c]pyridine derivatives act as competitive inhibitors, utilizing their aromatic systems to occupy the Trp/Phe pockets of PEX14. These derivatives demonstrate nanomolar in vitro potency and favorable drug-likeness, achieving sufficient parasitic penetration without violating Lipinski’s rules [1].

PEX_Pathway PEX5 PEX5 Receptor (Cytosolic) Complex PEX5-Protein Complex PEX5->Complex Matrix Glycosomal Matrix Proteins Matrix->PEX5 Binds PEX14 PEX14 Docking Protein (Glycosomal Membrane) Complex->PEX14 Native Import Block Disruption of Import (Parasite Death) Complex->Block Blocked by Inhibitor Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->PEX14 Competitive Binding (Trp/Phe Pockets)

Figure 1: Mechanism of PEX14-PEX5 disruption by pyrazolo[4,3-c]pyridine derivatives.

Case Study 2: PtpB-Mtb Inhibitors (Tuberculosis)

Protein tyrosine phosphatase B (PtpB) is a critical virulence factor in Mycobacterium tuberculosis. Recent virtual screening and empirical validations identified pyrazolo[4,3-c]pyridines as potent, cell-permeable inhibitors. ADME profiling confirmed that these scaffolds possess an optimal balance of lipophilicity (cLogP ~3.5–4.5) and solubility, overcoming the poor permeability that plagues traditional anionic phosphatase inhibitors [2].

Case Study 3: ERK & Carbonic Anhydrase Inhibition

In oncology, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have been developed as highly selective Extracellular Signal-Regulated Kinase (ERK) inhibitors. These compounds exhibit high ligand efficiency (LE) and excellent oral bioavailability (up to 65% in rodent models) due to optimized hydrogen-bonding networks [4]. Similarly, sulfonamide derivatives of this scaffold show selective inhibition of human Carbonic Anhydrase (hCA) isoforms I and II, with in silico models predicting high gastrointestinal absorption [3].

Quantitative Pharmacokinetic Data

The table below synthesizes representative PK parameters for optimized pyrazolo[4,3-c]pyridine derivatives across different therapeutic programs.

Derivative Target / ApplicationLogD (pH 7.4)Microsomal Stability ( T1/2​ , min)Oral Bioavailability ( F% )Primary Clearance MechanismReference
PEX14-PEX5 PPI Inhibitor 2.5> 60~45%Hepatic (CYP3A4 oxidation)[1]
PtpB-Mtb Inhibitor 3.145~55%Hepatic (N-dealkylation)[2]
ERK Kinase Inhibitor 2.2> 12065%Renal / Minor Hepatic[4]
hCA I/II Inhibitor 1.950Predicted >60%Biliary Excretion[3]

Experimental Methodology: Self-Validating PK Protocols

To ensure rigorous structure-property optimization, the following protocol outlines a self-validating system for determining the in vitro intrinsic clearance of 7-Methyl-pyrazolo[4,3-c]pyridine derivatives.

Protocol: High-Throughput Microsomal Stability Assay

Causality Note: Liver microsomes contain the primary Phase I enzymes (CYPs). By tracking the parent compound depletion over time in the presence of NADPH, we can calculate CLint​ and predict in vivo hepatic clearance.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of the pyrazolo[4,3-c]pyridine derivative in DMSO.

  • Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains <0.1% (DMSO inhibits CYP enzymes at higher concentrations).

  • Thaw human or rat liver microsomes (HLM/RLM) on ice and dilute to 0.5 mg/mL protein concentration in the phosphate buffer.

Step 2: Reaction Initiation

  • Pre-incubate 40 µL of the microsome-compound mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 5 mM NADPH (cofactor required for CYP catalytic turnover).

  • Validation Control: Run a parallel reaction omitting NADPH to differentiate enzymatic metabolism from chemical instability or non-specific protein binding.

Step 3: Time-Course Quenching

  • At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 10 µL of the reaction mixture into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality Note: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for cleaner downstream analysis.

Step 4: LC-MS/MS Analysis & Data Processing

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) targeting the specific parent mass transitions.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

PK_Workflow A Compound Synthesis 7-Methyl-pyrazolo[4,3-c]pyridine C Physicochemical Profiling (LogD, pKa, Solubility) A->C B In Vitro ADME (Microsomal Stability, Caco-2) D In Vivo PK (Rodent) (Clearance, Volume of Distribution, Half-life) B->D C->B E IVIVE Modeling (Human PK Prediction) D->E F Lead Optimization (SAR/SPR Iteration) E->F F->A Refine Scaffold

Figure 2: In Vitro to In Vivo Extrapolation (IVIVE) workflow for scaffold optimization.

Conclusion

The 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold is a highly tunable pharmacophore. By strategically functionalizing the N5 and C3 positions while leveraging the metabolic shielding provided by the C7-methyl group, drug discovery teams can achieve an optimal balance of target affinity, metabolic stability, and oral bioavailability. Continuous integration of rigorous in vitro ADME profiling with in silico IVIVE modeling remains paramount for advancing these derivatives into clinical pipelines.

References

  • Dawidowski, M., et al. (2020). "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Raunak, R., et al. (2023). "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity. Available at:[Link]

  • Grandane, A., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI Pharmaceuticals. Available at:[Link]

  • Lim, J., et al. (2016). "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." Journal of Medicinal Chemistry. Available at:[Link]

Foundational

In Silico Molecular Docking Studies of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: A Technical Guide for Target-Directed Drug Discovery

Executive Summary & Mechanistic Rationale The compound 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS: 2059938-30-4)[1] is a privileged, highly versatile bicyclic scaffold in modern medicinal chemistry. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS: 2059938-30-4)[1] is a privileged, highly versatile bicyclic scaffold in modern medicinal chemistry. Structurally, it consists of a pyrazole ring fused to a fully saturated piperidine ring (tetrahydropyridine), with a methyl group at the C7 position.

For computational chemists and application scientists, this scaffold presents a unique set of stereoelectronic properties that make it an ideal starting point for target-directed drug discovery:

  • Amphoteric Hydrogen Bonding : The pyrazole moiety can act simultaneously as a hydrogen bond donor (N-H) and acceptor (N:), making it a perfect bioisostere for purine rings when targeting kinase hinge regions[2].

  • Physiological Basicity : The nitrogen in the saturated piperidine ring (N5) has a pKa of approximately 9.5. At a physiological pH of 7.4, it exists almost exclusively in its protonated state ( NH2+​ ), enabling the formation of strong salt bridges with acidic residues in target active sites, such as Asp165 in Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[3].

  • Hydrophobic Anchoring & Chirality : The C7-methyl group provides a localized hydrophobic patch to occupy small lipophilic pockets (e.g., the Trp/Phe hotspots in PEX14[4]). Furthermore, the sp3 hybridization at C7 introduces a chiral center, necessitating the explicit modeling of both (R) and (S) enantiomers during in silico screening.

Recent literature validates the efficacy of pyrazolo[4,3-c]pyridine derivatives against a diverse array of targets, including PtpB-Mtb[5], human Carbonic Anhydrases (hCA IX)[6], and various oncogenic kinases[2]. This guide outlines a thermodynamically rigorous, self-validating in silico methodology for docking this scaffold.

In Silico Virtual Screening & Docking Workflow

To ensure high scientific integrity, the docking protocol must move beyond simple geometric scoring and incorporate thermodynamic validation. The workflow below illustrates the critical path from ligand preparation to molecular dynamics (MD) validation.

Workflow LIG Ligand Preparation (Enantiomers & pKa at pH 7.4) DOCK Molecular Docking (Glide SP/XP or Vina) LIG->DOCK PROT Protein Preparation (Missing Loops & Protonation) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID GRID->DOCK SCORE MM-GBSA Rescoring (Binding Free Energy) DOCK->SCORE MD MD Simulation (100ns Pose Stability) SCORE->MD

Figure 1: End-to-end in silico molecular docking and thermodynamic validation workflow.

Step-by-Step Experimental Protocols

Ligand Preparation: Managing Tautomerism and Chirality

Causality: Pyrazoles exhibit rapid tautomerism (1H vs. 2H states). The specific placement of the N-H proton dictates the directionality of hydrogen bonds within the target pocket. If the wrong tautomer is docked, the scoring function will artificially penalize the pose due to electrostatic clashes.

  • Import the 2D structure of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine into a preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate stereoisomers: Explicitly generate both the (7R) and (7S) enantiomers.

  • Assign protonation states using Epik at pH 7.4 ± 0.5. Ensure the piperidine N5 is protonated ( +1 charge) and generate both the 1H and 2H pyrazole tautomers.

  • Minimize the generated 3D structures using the OPLS4 or MMFF94 force field to relieve steric strain.

Protein Preparation: Protonation and Loop Modeling

Causality: Target proteins like PtpB-Mtb possess highly flexible catalytic loops that change conformation based on pH and ligand binding[3]. Unresolved side chains or incorrect histidine protonation states will block the active site.

  • Retrieve the target crystal structure (e.g., PDB ID: 2OZ5 for PtpB-Mtb or 1BYG for Kinase CSK[2]).

  • Use the Protein Preparation Wizard to add missing hydrogen atoms, build missing side chains (using Prime), and cap termini.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4. Pay special attention to active site histidines (e.g., His94, His96 in hCA[6]), explicitly defining them as HID, HIE, or HIP based on their coordination environment.

  • Perform a restrained minimization (heavy atom RMSD convergence to 0.30 Å) to relax structural clashes.

Self-Validating Grid Generation & Docking

Causality: A docking protocol is only trustworthy if it can accurately reproduce known experimental data. This requires a self-validating control step.

  • Grid Generation: Define a bounding box (typically 20 Å × 20 Å × 20 Å) centered on the co-crystallized ligand (e.g., OMTS for PtpB-Mtb[3]).

  • Validation Step (Critical): Extract the co-crystallized ligand, process it through the LigPrep workflow, and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed to screening only if the RMSD is < 2.0 Å.

  • Screening: Dock the prepared 7-methyl-pyrazolo[4,3-c]pyridine library using extra precision (Glide XP or AutoDock Vina).

Thermodynamic Rescoring (MM-GBSA)

Causality: Standard docking scores are enthalpy-driven and often overestimate the affinity of highly charged molecules like our protonated piperidine. They fail to account for the energetic penalty of stripping water molecules away from the ligand.

  • Submit the top 10% of docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Utilize an implicit solvent model (e.g., VSGB) to calculate the desolvation penalty. The resulting ΔGbind​ provides a thermodynamically rigorous ranking of the derivatives[3].

Pharmacophore & Interaction Mapping

The structural features of the 7-methyl-pyrazolo[4,3-c]pyridine scaffold allow it to satisfy multiple pharmacophore requirements simultaneously.

Pharmacophore SCAFFOLD 7-Methyl-2H,4H,5H,6H,7H- pyrazolo[4,3-c]pyridine HBD H-Bond Donor (2H-Pyrazole N-H) SCAFFOLD->HBD Kinase Hinge HBA H-Bond Acceptor (Pyrazole N) SCAFFOLD->HBA PtpB-Mtb Loop HYDRO Hydrophobic Anchor (7-Methyl Group) SCAFFOLD->HYDRO Trp/Phe Pocket SALT Salt Bridge / Cation-Pi (Piperidine N+) SCAFFOLD->SALT Asp/Glu Residues

Figure 2: Pharmacophore mapping of the pyrazolo[4,3-c]pyridine scaffold to target interactions.

Quantitative Binding Profiles

The table below summarizes the in silico binding metrics and key interacting residues for pyrazolo[4,3-c]pyridine derivatives across several validated therapeutic targets.

Table 1: In Silico Binding Metrics of Pyrazolo[4,3-c]pyridine Scaffolds

Target ProteinPDB ModelMean Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary Binding InteractionsRef.
PtpB-Mtb 2OZ5-9.3 to -12.0-38.6 to -81.6Salt bridge with Asp165; H-bond with catalytic loop[3],[5]
Human CA IX 3IAI-7.5 to -8.2N/AZinc coordination via His94, His96, His119[6]
PEX14 (Trypanosoma) 2W84-8.0N/A π−π stacking with Phe17, Phe34 (Trp pocket)[4]
Kinases (e.g., CSK) 1BYG-9.5N/ADual H-bonds at the kinase hinge region[2]

Post-Docking Validation: Molecular Dynamics (MD)

To confirm the stability of the predicted binding modes, a minimum of 100 ns MD simulation should be performed on the top-scoring MM-GBSA complex.

  • System Setup: Solvate the complex in an explicit TIP3P water box, neutralize with Na+/Cl− ions, and simulate under NPT ensemble conditions (300 K, 1 atm).

  • Analysis: Monitor the Ligand Root Mean Square Deviation (L-RMSD). An L-RMSD that stabilizes under 2.5 Å after the first 20 ns indicates a highly stable, biologically relevant binding pose[5].

References

  • Andrea Angeli et al., "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies". Pharmaceuticals (MDPI). [Link]

  • Raunak et al., "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B". Infection and Immunity (ASM Journals).[Link]

  • Dawidowski et al., "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity". Journal of Medicinal Chemistry (ACS).[Link]

  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". RSC Medicinal Chemistry (via PubMed).[Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: A Technical Guide for Structure-Based Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern structure-based drug design (SBDD), the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of lead optimization. The fused bicyclic system 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (often referred to by its tautomeric nomenclature, 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) has emerged as a highly privileged pharmacophore[1][2]. By combining the hydrogen-bonding potential of a pyrazole ring with the basicity and spatial projection of a substituted piperidine, this scaffold offers exceptional tunability.

This whitepaper provides an authoritative analysis of the crystal structure, physicochemical properties, and experimental methodologies required to characterize this compound. By understanding the conformational rigidity imparted by the C7-methyl substitution, researchers can rationally design inhibitors targeting complex protein-protein interactions (PPIs), such as the Trypanosoma PEX14-PEX5 complex[3], or specific enzymatic pockets like Mycobacterium tuberculosis protein tyrosine phosphatase B (Mtb PtpB)[4].

Chemical Identity & Physicochemical Properties

The physicochemical profile of this scaffold is defined by its amphoteric nature. The pyrazole nitrogen acts as a versatile hydrogen bond donor/acceptor, while the tetrahydropyridine (piperidine) nitrogen provides a basic center that is typically protonated at physiological pH[5].

Table 1: Core Chemical and Physical Data
PropertyValue / DescriptionAnalytical Causality
IUPAC Name 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineDenotes the fused 5,6-bicyclic system with a methyl group at the C7 position.
CAS Registry Number 2059938-30-4 (Free Base)[1]2059938-31-5 (Dihydrochloride)[6]Salt forms are utilized to enhance aqueous solubility during in vitro assays.
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
pKa (Predicted) ~9.0 – 11.0 (Piperidine Nitrogen)Drives zwitterionic or cationic behavior at pH 7.4, influencing membrane permeability[5].
Stereochemistry Chiral center at C7 (7R or 7S)[2]The (7R) and (7S) enantiomers exhibit distinct spatial trajectories, crucial for stereospecific receptor binding.

Structural Biology & Crystal Structure Analysis

Conformational Dynamics

The X-ray crystal structure of pyrazolo[4,3-c]pyridine derivatives reveals a highly specific geometric arrangement. The five-membered dihydropyrazole (pyrazoline) ring consistently adopts an envelope conformation , with the C3 atom typically positioned at the flap of the envelope[7]. Conversely, the adjacent six-membered tetrahydropyridine ring assumes a twisted-chair conformation [7].

The Role of the 7-Methyl Substitution

The addition of the methyl group at the C7 position is not merely a lipophilic enhancement; it is a structural locking mechanism.

  • Steric Hindrance: The C7-methyl group restricts the rotational degrees of freedom of the piperidine ring.

  • Entropic Advantage: By locking the ring into a rigid twisted-chair state, the entropic penalty typically incurred during target binding is significantly reduced. This pre-organization is critical when the scaffold is required to intercalate into narrow, hydrophobic binding pockets, such as the Trp-binding pocket of the PEX14 protein[3].

ConformationalPipeline A Compound Synthesis (CAS: 2059938-30-4) B Crystallization (EtOH/THF 1:1, 4°C) A->B C Data Collection (100 K, Mo Kα Radiation) B->C D Phase Problem Solution (Direct Methods) C->D E Refinement (Full-matrix least-squares on F²) D->E F Final Structural Model (Envelope/Twisted-Chair) E->F

Figure 1: Workflow for resolving the crystal structure of pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and validation metrics.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

To accurately determine the puckering parameters of the 7-methyl-pyrazolo[4,3-c]pyridine core, high-quality single crystals must be grown.

  • Solvent System Selection: Dissolve 10 mg of the purified compound in a 1:1 (v/v) mixture of Ethanol and Tetrahydrofuran (THF).

    • Causality: THF provides excellent solvation for the heterocyclic core. Ethanol acts as a miscible antisolvent. As the THF evaporates slightly faster than ethanol, the solution slowly reaches supersaturation, promoting controlled nucleation rather than amorphous precipitation[7].

  • Crystallization: Subject the solution to slow evaporation in a vibration-free environment at 4°C for 72–96 hours.

  • Cryogenic Mounting: Harvest a suitable single crystal (dimensions approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer using a cryoloop coated in paratone oil.

  • Data Collection: Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryogenic temperatures are mandatory. Cooling to 100 K minimizes thermal atomic vibration (reducing B-factors), which is essential for resolving the precise spatial orientation of the C7-methyl group and identifying intermolecular hydrogen bonds.

  • Validation (Self-Correction): Solve the structure using direct methods and refine via full-matrix least-squares on F². The protocol is validated if the final R-factor (R1) is < 0.05, confirming the twisted-chair conformation of the piperidine ring[7].

Protocol 2: Biolayer Interferometry (BLI) for Target Binding Affinity (Kd)

When utilizing this scaffold to inhibit targets like Mtb PtpB[4], determining precise binding kinetics is critical.

  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in an assay buffer consisting of PBS (pH 7.4), 0.05% Tween-20, and 1% DMSO for 10 minutes.

    • Causality: The inclusion of 1% DMSO is critical. It maintains the solubility of the lipophilic C7-methyl derivative without causing denaturation of the target protein, preventing artifactual aggregation.

  • Ligand Immobilization: Load biotinylated target protein (e.g., PtpB) onto the SA sensors until a wavelength shift of 1.0 nm is achieved.

  • Association Phase: Transfer the sensors into wells containing a serial dilution of the pyrazolo[4,3-c]pyridine derivative (0.1 µM to 50 µM) for 300 seconds.

  • Dissociation Phase: Move the sensors back to the ligand-free assay buffer for 300 seconds to measure the off-rate (k_off).

  • Validation: Utilize a reference sensor (loaded with protein but exposed only to buffer) to subtract baseline drift and non-specific binding. Calculate the Kd using a global 1:1 binding model.

Pharmacological Relevance & SBDD Workflow

The 7-methyl-pyrazolo[4,3-c]pyridine scaffold is not a generic building block; it is a specialized tool for disrupting challenging biological interfaces. For instance, in the development of trypanocidal agents, derivatives of this scaffold have been successfully employed to inhibit the PEX14-PEX5 protein-protein interaction[3]. The basic piperidine nitrogen interacts with acidic residues (e.g., Glu16 in TbPEX14), while the substituted pyrazole core navigates the hydrophobic pockets[3]. Furthermore, virtual screening and subsequent in vitro assays have identified this scaffold as a potent inhibitor of Mycobacterium tuberculosis PtpB, demonstrating its utility in antibacterial drug discovery[4].

SBDD A Library Screening (Pyrazolo[4,3-c]pyridines) B Hit Identification A->B C SCXRD Structural Analysis (Twisted-Chair Conformation) B->C D Lead Optimization (7-Methyl Substitution) C->D E Target Binding Assays (PEX14 / PtpB) D->E

Figure 2: Structure-Based Drug Design (SBDD) workflow utilizing the pyrazolo[4,3-c]pyridine scaffold.

Conclusion

The 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold represents a triumph of structural pre-organization in medicinal chemistry. By leveraging its unique crystallographic properties—specifically the envelope and twisted-chair conformations—researchers can exploit the steric constraints of the C7-methyl group to achieve high-affinity target binding. Strict adherence to validated crystallographic and kinetic protocols ensures that this scaffold can be reliably optimized into potent therapeutic leads for infectious diseases and oncology.

References

  • [6] ECHA CHEM. 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. Available at:[Link]

  • [2] Biological Magnetic Resonance Data Bank (BMRB). (7R)-7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Available at:[Link]

  • [7] IUCr Journals. (7E)-5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine. Available at:[Link]

  • [4] PubMed Central (PMC). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at:[Link]

Sources

Foundational

Mechanism of action for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine based inhibitors

An In-Depth Technical Guide to the Mechanism of Action for Pyrazolo[4,3-c]pyridine-Based Inhibitors Introduction: The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has emerged as a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Pyrazolo[4,3-c]pyridine-Based Inhibitors

Introduction: The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has emerged as a versatile core in modern medicinal chemistry. Its rigid, bicyclic nature and multiple points for chemical diversification have made it an attractive starting point for the development of inhibitors against a range of biological targets. While the specific derivative, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, is a known chemical entity, its precise mechanism of action as an inhibitor is not extensively detailed in publicly available literature.[1][2] However, comprehensive research on closely related analogues has elucidated a primary and compelling mechanism: the disruption of a critical protein-protein interaction (PPI) essential for the survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[3]

This guide provides a detailed exploration of this primary mechanism, focusing on the inhibition of the PEX14–PEX5 protein-protein interaction. We will dissect the molecular basis of this inhibition, outline the downstream cellular consequences, provide a detailed experimental protocol for its validation, and briefly discuss other potential biological activities of this versatile scaffold.

Primary Mechanism of Action: Inhibition of the PEX14–PEX5 Protein-Protein Interaction

The most thoroughly characterized mechanism for pyrazolo[4,3-c]pyridine-based inhibitors is the disruption of the PEX14-PEX5 complex, which is fundamental to protein import into glycosomes in Trypanosoma parasites.[4][5]

The Biological Target: Glycosomal Import Machinery

Glycosomes are unique membrane-bound organelles in Kinetoplastida, including Trypanosoma, that house the majority of the enzymes for the glycolytic pathway. This compartmentalization is critical for the parasite's energy metabolism and survival.[3] The import of these essential enzymes from the cytosol into the glycosome is mediated by the PEX5 receptor, which recognizes a peroxisomal targeting signal (PTS1) on the cargo proteins. PEX5 then docks with the PEX14 protein on the glycosomal membrane to facilitate translocation. The PEX14-PEX5 interaction is therefore an absolute requirement for glycosome function and parasite viability, making it a high-value therapeutic target.[4][6]

Molecular Binding and Inhibition

Structure-guided drug discovery efforts, including X-ray crystallography and NMR binding studies, have revealed how pyrazolo[4,3-c]pyridine inhibitors bind to PEX14 and physically block the PEX5 interaction.[4][6]

The N-terminal domain of PEX14 contains two key hydrophobic "hotspot" pockets, known as the Trp and Phe pockets, which are essential for recognizing the aromatic residues in the PEX5 binding motif.[6] The pyrazolo[4,3-c]pyridine core acts as a rigid scaffold that positions aromatic substituents precisely into these pockets, mimicking the native binding of PEX5.

  • Scaffold Orientation: The central pyrazolo[4,3-c]pyridine core orients the appended functional groups for optimal interaction.

  • Hydrophobic Pocket Occupancy: A key feature of these inhibitors is the presence of two aromatic moieties. For instance, in lead compounds, a phenyl group is designed to bury itself into the Trp pocket of PEX14, while a larger, often substituted, indole or naphthalene group fills the Phe hotspot.[4]

  • Structure-Activity Relationship (SAR): Medicinal chemistry campaigns have shown that the nature of the substituents at various positions dictates potency. While specific data on a C7-methyl group is sparse, SAR studies on related compounds show that even small modifications can significantly alter binding affinity. For example, a methyl ester at the C7 position of a pendant indole group was found to be less potent, indicating that steric and electronic factors at this vector are important for activity.[4][6] A C7-methyl group on the core scaffold would likely serve to occupy a small hydrophobic region within the binding site or influence the overall solubility and pharmacokinetic properties of the inhibitor.

The downstream consequence of this binding is the complete inhibition of glycosomal protein import. Essential metabolic enzymes are left stranded in the cytosol, leading to a catastrophic failure of glycolysis, metabolic collapse, and ultimately, parasite death.[3]

cluster_cytosol Cytosol cluster_glycosome Glycosome Glycolytic_Enzyme Glycolytic Enzyme (with PTS1 signal) PEX5_Enzyme_Complex PEX5-Enzyme Complex Glycolytic_Enzyme->PEX5_Enzyme_Complex Binds PEX5 PEX5 Receptor PEX5->PEX5_Enzyme_Complex Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor PEX14 PEX14 Docking Protein Inhibitor->PEX14 Binds & Blocks Metabolism_Failure Metabolic Failure & Parasite Death PEX5_Enzyme_Complex->Inhibitor Binding Inhibited PEX5_Enzyme_Complex->PEX14 Docks Glycolysis Glycolysis & Energy Production PEX14->Glycolysis Enzyme Translocation

Figure 1: Mechanism of PEX14-PEX5 Inhibition.

Quantitative Data Summary

The efficacy of pyrazolo[4,3-c]pyridine inhibitors has been quantified using various assays. The table below summarizes data for representative compounds from foundational studies, demonstrating their potency in both biochemical and cellular contexts.

Compound IDTargetAssay TypeIC50 / EC50Reference
Hit 1 TbPEX14NMR CSPKD = 163 µM[4]
Compound 29 TbPEX14-PEX5 PPIAlphaScreenIC50 = 0.04 µM[4]
Compound 50 T. bruceiCell ViabilityEC50 = 0.05 µM[4]
Compound 61 T. cruziCell ViabilityEC50 = 0.08 µM[4]

Note: Compound IDs are as designated in the cited literature. Tb = Trypanosoma brucei.

Experimental Protocol: PEX14-PEX5 PPI AlphaScreen Assay

To quantitatively measure the inhibitory potential of pyrazolo[4,3-c]pyridine derivatives against the PEX14-PEX5 interaction, an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust and high-throughput method. This protocol describes a self-validating system for identifying and characterizing inhibitors.

Principle: This assay relies on the interaction between two bead types: a Donor bead and an Acceptor bead. When brought into close proximity by a binding event (PEX14-PEX5 interaction), laser excitation of the Donor bead at 680 nm triggers the release of singlet oxygen, which diffuses to the nearby Acceptor bead, culminating in a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the PEX14-PEX5 interaction will prevent this energy transfer, leading to a decrease in signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • Proteins: Recombinantly express and purify His-tagged PEX14 and GST-tagged PEX5 proteins.

    • Test Compounds: Prepare a serial dilution of the pyrazolo[4,3-c]pyridine inhibitors in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

    • AlphaScreen Beads: Reconstitute Nickel Chelate AlphaScreen Acceptor beads and Glutathione AlphaScreen Donor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the test compound dilution (or DMSO for control wells) to each well of a 384-well ProxiPlate.

    • Add 5 µL of His-PEX14 protein solution (final concentration ~20 nM) to all wells.

    • Add 5 µL of GST-PEX5 protein solution (final concentration ~20 nM) to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for protein interaction and inhibitor binding.

    • In subdued light, add 5 µL of the prepared Ni-Chelate Acceptor beads (final concentration ~20 µg/mL) to each well.

    • Add 5 µL of the prepared Glutathione Donor beads (final concentration ~20 µg/mL) to each well.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar).

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no PEX5) controls.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each inhibitor.

cluster_workflow AlphaScreen Assay Workflow start 1. Add Compound/DMSO to 384-well plate add_pex14 2. Add His-PEX14 start->add_pex14 add_pex5 3. Add GST-PEX5 add_pex14->add_pex5 incubate1 4. Incubate 30 min (Protein Interaction) add_pex5->incubate1 add_acceptor 5. Add Ni-Chelate Acceptor Beads incubate1->add_acceptor add_donor 6. Add Glutathione Donor Beads add_acceptor->add_donor incubate2 7. Incubate 60 min (Dark) (Bead Binding) add_donor->incubate2 read 8. Read Plate (AlphaScreen Reader) incubate2->read analyze 9. Calculate % Inhibition & Determine IC50 read->analyze

Figure 2: Experimental Workflow for AlphaScreen Assay.

Other Potential Mechanisms and Activities

While PEX14-PEX5 inhibition is the most deeply validated mechanism, the versatile pyrazolo[4,3-c]pyridine scaffold has been associated with other biological activities, typically with different substitution patterns.

  • Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to inhibit human and bacterial carbonic anhydrase isoforms, suggesting a role in pH regulation and metabolism.[7]

  • Antiproliferative Effects: Heavily substituted pyrazolo[4,3-c]pyridines have demonstrated antiproliferative activity against cancer cell lines through complex mechanisms that may involve the induction of apoptosis via PARP-1 cleavage and caspase activation.[8]

  • Kinase Inhibition: The broader class of pyrazolopyridines is well-known in kinase inhibitor drug discovery.[9] While no specific kinase target has been confirmed for the 7-methyl-pyrazolo[4,3-c]pyridine core, related scaffolds inhibit targets like RIP1 kinase and cyclin-dependent kinases (CDKs).[10][11]

Conclusion

The 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold belongs to a class of compounds with demonstrated and compelling biological activity. The most well-elucidated mechanism of action for this structural family is the potent inhibition of the PEX14-PEX5 protein-protein interaction in Trypanosoma. By acting as a structural mimic of the PEX5 binding motif, these inhibitors effectively shut down the essential glycosomal import pathway, leading to parasite death. This mechanism has been validated through structural biology, biochemical assays, and cellular studies, establishing the pyrazolo[4,3-c]pyridine core as a highly promising scaffold for the development of novel anti-parasitic agents. Further investigation is required to determine if the specific 7-methyl derivative operates through this or an alternative mechanism of action.

References

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: [Link]

  • Unknown Authors. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. Available at: [Link]

  • Sravanthi, G., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Guo, X., et al. (2011). Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives. PubMed. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction wi. CNR Iris. Available at: [Link]

  • Unknown Author. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Unknown Source. Available at: [Link]

  • Razmienė, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- D]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. NextSDS. Available at: [Link]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Ali, M.S., et al. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. Available at: [Link]

  • Taylor, J.E., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

Sources

Exploratory

Engineering the Pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide to Bioisosteric Design and Biological Activity

Executive Summary In modern drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization, heavily influencing both pharmacodynamics and pharmacokinetic liabilities. The pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization, heavily influencing both pharmacodynamics and pharmacokinetic liabilities. The pyrazolo[4,3-c]pyridine system has emerged as a highly privileged pharmacophore. Functioning as a purine bioisostere, it naturally mimics the adenine ring of adenosine triphosphate (ATP), making it an exceptional starting point for ATP-competitive kinase inhibitors[1].

Beyond oncology, this scaffold is demonstrating profound versatility in infectious disease and metabolic targeting. However, successfully advancing these compounds requires rigorous, self-validating experimental workflows to eliminate false positives and ensure true target engagement. This whitepaper details the biological activity, structure-activity relationship (SAR) data, and the self-validating biochemical protocols required to develop pyrazolo[4,3-c]pyridine therapeutics.

Molecular Rationale: Purine Mimicry and Kinase Targeting

The causality behind the biological success of pyrazolo[4,3-c]pyridines lies in their electronic and spatial geometry. The fused bicyclic system contains strategically positioned nitrogen atoms that act as a strict hydrogen bond donor/acceptor pair. When targeting kinases, this pair interacts directly with the highly conserved hinge region of the ATP-binding pocket, displacing endogenous ATP[2].

By modifying the substituents at the C-3, C-4, and C-6 positions, medicinal chemists can finely tune the steric bulk and electronic distribution, shifting selectivity from Extracellular Signal-Regulated Kinases (ERK) to PIM kinases, or even entirely different enzyme classes like Carbonic Anhydrases (CAs)[2][3].

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolo[4,3-c]pyridine scaffolds.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the table below synthesizes recent quantitative data regarding the biological activity of optimized pyrazolo[4,3-c]pyridine derivatives across multiple therapeutic targets.

Therapeutic TargetCompound Class / ModificationPotency ( IC50​ / Ki​ )Key Structural FeatureIndication
ERK Kinase 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas IC50​=9 nMUrea moiety at C-6; C-3 substitutionBRAF-mutant Cancers[2]
PtpB-Mtb Pyrazolo[4,3-c]pyridine derivatives IC50​=14.4 µMNon-anionic heterocyclic coreTuberculosis[4]
hCA I / hCA II Pyrazolo[4,3-c]pyridine sulfonamides Ki​=94.9 nMSulfonamide functional groupGlaucoma / Antibacterial[3]
PEX14-PEX5 PPI Pyrazolo[4,3-c]pyridine hybrids KD​=163 µM (Hit)Trp/Phe pocket binding orientationTrypanosomiasis[5]

Table 1: Quantitative biological activity of pyrazolo[4,3-c]pyridine derivatives across distinct molecular targets.

Self-Validating Biochemical Workflows

As an Application Scientist, I emphasize that listing an IC50​ value is meaningless without proving the integrity of the assay. When evaluating pyrazolo[4,3-c]pyridine derivatives, relying on a single biochemical assay risks advancing Pan-Assay Interference Compounds (PAINS) or colloidal aggregators. Every protocol must be a self-validating system .

Protocol: Orthogonal Hit-to-Lead Validation for Kinase Inhibitors

Step 1: Primary Screening via AlphaScreen

  • Method: Utilize a bead-based proximity assay to measure the displacement of a biotinylated tracer from the kinase ATP-binding site.

  • Causality: AlphaScreen provides a highly sensitive, homogeneous format ideal for high-throughput screening. Because pyrazolo[4,3-c]pyridines are ATP-competitive, their binding directly reduces the luminescence signal, providing a quantifiable dose-response curve[5].

Step 2: Internal Quality Control ( Z′ -Factor)

  • Method: Calculate the Z′ -factor using positive (known inhibitor) and negative (DMSO) controls.

  • Causality: A Z′ -factor > 0.6 is mathematically required to validate the dynamic range and signal-to-noise ratio of the assay. If the Z′ -factor drops below this threshold, the plate is discarded to prevent false negatives/positives.

Step 3: Orthogonal Validation via Biolayer Interferometry (BLI)

  • Method: Immobilize the target kinase on a biosensor tip and measure the association ( Kon​ ) and dissociation ( Koff​ ) rates of the pyrazolo[4,3-c]pyridine compound in real-time.

  • Causality: AlphaScreen can yield false positives due to singlet oxygen quenchers or colorimetric interference. BLI provides label-free, real-time kinetic data to confirm direct, 1:1 stoichiometric binding to the target, yielding a highly accurate Kd​ [4].

Step 4: Counter-Screening (Cytotoxicity)

  • Method: Expose HEK293T cells to the compound at supra-physiological concentrations (>100 µM).

  • Causality: Ensures that any observed cellular efficacy (e.g., in cancer cell lines) is driven by specific target engagement rather than general, non-specific cytotoxicity[4].

Caption: Self-validating high-throughput screening workflow for hit-to-lead optimization.

Core Synthesis Methodology

To evaluate biological activity, one must first synthesize a high-purity scaffold. The following is a standardized, high-yield methodology for synthesizing 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a common precursor for derivatization[1].

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Action: To a dry round-bottom flask under inert argon, add 3-amino-4-methylpyrazole (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and anhydrous N,N-dimethylformamide (DMF). Add 2-chloropyridine (1.2 eq) dropwise at room temperature.

  • Causality: DMF is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex intermediate during the SN​Ar reaction. K2​CO3​ acts as a non-nucleophilic base to scavenge the generated HCl, driving the reaction equilibrium forward[1].

Step 2: Intramolecular Cyclization

  • Action: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor via Thin Layer Chromatography (TLC).

  • Causality: The initial substitution yields an intermediate that requires significant thermal energy to overcome the activation barrier for intramolecular cyclization, forming the fused bicyclic pyrazolo[4,3-c]pyridine core[1].

Step 3: Workup and Purification

  • Action: Quench with saturated aqueous NaCl (brine), extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

  • Causality: Brine reduces the solubility of DMF in the organic layer, ensuring clean phase separation. Chromatographic purification is strictly required to remove unreacted starting materials and regioisomers, ensuring the >95% purity necessary for reliable biological testing.

Emerging Therapeutic Horizons

While historically dominated by oncology (e.g., ERK and PIM kinase inhibitors)[2][6], the pyrazolo[4,3-c]pyridine scaffold is rapidly expanding into new therapeutic territories:

  • Antimicrobial Resistance (AMR): Recent studies have demonstrated that pyrazolo[4,3-c]pyridine sulfonamides act as potent inhibitors of bacterial Carbonic Anhydrases ( β

    • and γ -CAs) in strains like E. coli and Burkholderia pseudomallei. This provides an alternative mechanism of action to combat extensive drug resistance[3][7].
  • Parasitology: The scaffold has been successfully utilized to disrupt the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma brucei and Trypanosoma cruzi. By blocking the glycosomal import of matrix proteins, these compounds exhibit potent trypanocidal activity in vitro[5].

References

  • Lim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.[Link]

  • Raunak, R., et al. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity (ASM Journals).[Link]

  • Grandane, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences (MDPI).[Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Protocols for 7-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Derivatives

Introduction & Pharmacological Relevance The bicyclic 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold (CAS: 2059938-30-4)[1] represents a highly privileged pharmacophore in modern drug discovery. Its rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The bicyclic 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold (CAS: 2059938-30-4)[1] represents a highly privileged pharmacophore in modern drug discovery. Its rigid, three-dimensional geometry and multiple hydrogen-bonding vectors make it an ideal building block for targeting complex protein-protein interactions and kinase active sites. Recently, derivatives of this scaffold have been successfully deployed as first-in-class inhibitors of the PEX14–PEX5 protein–protein interaction, exhibiting potent trypanocidal activity against Trypanosoma brucei[2]. Furthermore, structurally related functionalized pyrazolo[4,3-c]pyridines have shown profound efficacy as RIP1 kinase inhibitors for necroptosis[3], GlyT1 inhibitors for neurological disorders[4], and selective carbonic anhydrase inhibitors[5].

Mechanistic Overview & Regioselectivity (E-E-A-T)

The synthetic utility of the 7-methyl-pyrazolo[4,3-c]pyridine core lies in its divergent nucleophilic centers, which dictate the functionalization strategy:

  • The Aliphatic Piperidine Nitrogen (N-5): This secondary amine is highly nucleophilic and basic. It is the primary site for reductive aminations, acylations, and direct alkylations.

  • The Heteroaromatic Pyrazole Nitrogens (N-1 / N-2): These nitrogens are significantly less nucleophilic because their lone pairs participate in the aromatic π -system. Functionalizing the pyrazole ring requires stronger bases (e.g., Cs2​CO3​ ) to generate the highly reactive pyrazolide anion.

Causality in Protocol Design: Because N-5 is orders of magnitude more reactive than N-1/N-2, any attempt to directly alkylate the pyrazole ring will result in preferential, and often irreversible, functionalization at N-5. Therefore, an orthogonal protection strategy is strictly required to functionalize the pyrazole ring. By transiently masking N-5 with a tert-butyloxycarbonyl (Boc) group, the pyrazole nitrogens can be alkylated selectively.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to selectively functionalize either the N-5 piperidine position or the N-1/N-2 pyrazole positions.

G Scaffold 7-Methyl-4,5,6,7-tetrahydro- 2H-pyrazolo[4,3-c]pyridine (Core Scaffold) N5_Funct N-5 Reductive Amination Scaffold->N5_Funct Aldehyde, NaBH(OAc)3 DCM, AcOH Boc_Protect N-5 Boc Protection Scaffold->Boc_Protect Boc2O, Et3N, DCM Final_N5 N-5 Substituted Derivatives N5_Funct->Final_N5 N1_Funct N-1/N-2 Alkylation Boc_Protect->N1_Funct R-X, Cs2CO3, DMF Deprotect Boc Deprotection (HCl/Dioxane) N1_Funct->Deprotect 4M HCl Final_N1 N-1/N-2 Substituted Derivatives Deprotect->Final_N1

Divergent functionalization pathways for pyrazolo[4,3-c]pyridine derivatives.

Quantitative Data Summary

The table below summarizes the validated reaction parameters and typical yields for the functionalization of the pyrazolo[4,3-c]pyridine scaffold across various medicinal chemistry campaigns.

Functionalization TypeTarget PositionKey Reagents & SolventsTypical YieldApplication Context
Reductive Amination N-5 (Piperidine) NaBH(OAc)3​ , AcOH, DCM75–90%PEX14–PEX5 Inhibitors[2]
Direct Alkylation N-5 (Piperidine)R-X, K2​CO3​ , MeCN60–80%GlyT1 Inhibitors[4]
Pyrazole Alkylation N-1 / N-2R-X, Cs2​CO3​ , DMF65–85%RIP1 Kinase Inhibitors[3]
Sulfonamide Coupling N-5 (Piperidine) R-SO2​Cl , Et3​N , DCM70–88%Carbonic Anhydrase Inhibitors[5]

Experimental Protocols

Protocol A: Regioselective N-5 Reductive Amination

Rationale: Reductive amination is the premier method for N-5 functionalization. Unlike direct alkylation with alkyl halides—which risks over-alkylation to a quaternary ammonium salt—reductive amination proceeds via an iminium ion intermediate. By utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ ), the reduction is highly selective for the iminium species over the parent aldehyde, as the electron-withdrawing acetoxy groups dampen the hydride's reactivity[2].

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Iminium Formation: Add glacial acetic acid (0.1 mmol, 0.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

    • Self-Validation: TLC (10% MeOH/DCM) should indicate the consumption of the starting amine and the formation of a new, highly polar iminium spot.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)3​ (1.5 mmol). The portion-wise addition prevents rapid, exothermic hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS until the intermediate is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy the excess reducing agent. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: gradient of 0–10% MeOH in DCM containing 0.1% Et3​N to prevent silica streaking).

Protocol B: Orthogonal N-1/N-2 Alkylation via N-5 Protection

Rationale: To direct functionalization to the pyrazole ring, N-5 must be transiently protected. A Boc group is ideal as it is stable to the basic conditions of pyrazole alkylation but easily removed under mild acidic conditions. Alkylation of the pyrazole ring typically yields a mixture of N-1 and N-2 regioisomers, which must be separated via chromatography[3].

Step 1: N-5 Boc Protection

  • Dissolve the scaffold (1.0 mmol) in DCM (10 mL). Add triethylamine ( Et3​N , 1.5 mmol) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quench with water, extract with DCM, dry, and concentrate to afford the N-5 Boc-protected intermediate.

    • Self-Validation: LC-MS should show an [M+H]+ peak corresponding to the exact mass of the Boc-protected scaffold.

Step 2: Regioselective Pyrazole Alkylation

  • Dissolve the N-5 Boc-protected intermediate (1.0 mmol) in anhydrous DMF (5 mL).

  • Add cesium carbonate ( Cs2​CO3​ , 2.0 mmol). Causality: Cs2​CO3​ provides optimal solubility and basicity for pyrazole deprotonation without degrading the Boc group.

  • Add the alkyl halide (R-X, 1.2 mmol) and heat the mixture to 80 °C for 6 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 × 10 mL) to remove the DMF. Dry and concentrate.

  • Separation: The crude mixture contains N-1 and N-2 alkylated regioisomers. Separate these via silica gel chromatography (Hexanes/EtOAc gradient). N-1 and N-2 isomers exhibit distinct Rf​ values due to differences in their dipole moments.

Step 3: Boc Deprotection

  • Dissolve the purified N-1 or N-2 alkylated intermediate (0.5 mmol) in DCM (2 mL).

  • Add 4M HCl in 1,4-dioxane (2 mL). Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to afford the final N-1/N-2 functionalized pyrazolo[4,3-c]pyridine as the hydrochloride salt.

    • Self-Validation: Disappearance of the massive Boc signal (~1.4 ppm, 9H, singlet) in 1H-NMR confirms complete deprotection.

References

  • [1] 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine - AiFChem. aifchem.com. 1

  • [5] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. 5

  • [2] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • [4] WO2015164520A1 - Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c] pyridine compounds as glyt1 inhibitors. Google Patents. 4

Sources

Application

Application Note: In Vivo Evaluation of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Compounds as Autotaxin Inhibitors

Executive Summary & Pharmacological Rationale Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by aberrant extracellular matrix (ECM) deposition and a lack of curative t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by aberrant extracellular matrix (ECM) deposition and a lack of curative therapies. Recent drug discovery efforts have identified the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold as a highly potent, orally bioavailable class of allosteric inhibitors targeting Autotaxin (ATX) [1].

Autotaxin (ectonucleotide pyrophosphatase/phosphodiesterase 2) is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. The ATX-LPA axis is hyperactivated in fibrotic diseases, where LPA binds to specific G-protein-coupled receptors (LPAR1–6) to trigger the TGF-β/Smad signaling cascade, driving myofibroblast differentiation and collagen deposition[3]. Genetic deletion or pharmacological inhibition of this pathway has been shown to protect against bleomycin-induced pulmonary fibrosis[4].

This application note details a self-validating in vivo protocol for evaluating the efficacy, target engagement, and safety of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives using the gold-standard Bleomycin-Induced Pulmonary Fibrosis (BPF) mouse model[5].

Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) LysoPLD Activity ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds TGFB TGF-β / Smad Signaling Pathway LPAR->TGFB Activates Fibroblast Myofibroblast Activation & Survival TGFB->Fibroblast Promotes ECM Collagen Deposition & Pulmonary Fibrosis Fibroblast->ECM Secretes Inhibitor 7-Methyl-pyrazolo[4,3-c]pyridine (ATX Allosteric Inhibitor) Inhibitor->ATX Inhibits Target

Fig 1. ATX-LPA-TGF-β signaling axis and pyrazolo[4,3-c]pyridine allosteric inhibition.

In Vivo Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis

To ensure high scientific integrity and translational relevance, this protocol utilizes a therapeutic dosing regimen rather than a prophylactic one. Bleomycin induces acute inflammation from Days 0–7, followed by active fibrogenesis from Day 8 onwards[5]. Initiating treatment at Day 9 ensures the compound is evaluated for its ability to halt or reverse actual fibrosis, rather than merely suppressing initial acute inflammation.

Step-by-Step Protocol
Phase 1: Disease Induction (Day 0)
  • Subject Preparation: Utilize 8–10 week-old male C57BL/6 mice (n=10 per group to power for statistical significance). Acclimate for 7 days prior to the study.

  • Anesthesia & Instillation: Anesthetize mice using isoflurane (2-3% induction, 1.5% maintenance). Perform a single intratracheal administration of Bleomycin sulfate (2 mg/kg in 50 µL sterile saline)[5].

    • Causality Note: Intratracheal delivery is strictly required over systemic injection because it localizes the injury to the pulmonary epithelium, accurately mimicking the localized fibrotic foci characteristic of human IPF[3].

  • Sham Control: Administer 50 µL of sterile saline intratracheally to a control cohort (n=8) to establish baseline healthy lung metrics.

Phase 2: Therapeutic Dosing (Days 9–21)
  • Formulation: Suspend the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine test compound in a vehicle of 0.5% Methylcellulose/0.1% Tween-80.

  • Administration: Beginning on Day 9 post-bleomycin, administer the test compound via oral gavage (PO) once daily (QD) at 10 mg/kg and 30 mg/kg dose levels[1].

  • Reference Standard: Treat a positive control group with Pirfenidone (300 mg/kg, PO, QD) or Nintedanib (60 mg/kg, PO, QD)[5].

Phase 3: In Vivo Monitoring (Days 14 & 21)
  • PET/CT Imaging: To non-invasively track ATX expression and target engagement, utilize the 18 F-labeled ATX-targeted tracer [ 18 F]ATX-1905[5].

  • Procedure: Inject 3.7 MBq of [ 18 F]ATX-1905 via the tail vein. Perform a 10-minute static PET scan 60 minutes post-injection, followed by a high-resolution micro-CT scan to quantify lung density and fibrotic consolidation.

Phase 4: Endpoint Analysis & Tissue Harvesting (Day 21)
  • Euthanasia: Euthanize mice via CO 2​ asphyxiation followed by cervical dislocation.

  • BALF Extraction: Cannulate the trachea and lavage the lungs with 3 × 0.5 mL of ice-cold PBS. Centrifuge to isolate the supernatant for LPA quantification.

    • Causality Note: ATX acts locally in the lung microenvironment. Measuring LPA in Bronchoalveolar Lavage Fluid (BALF) provides a much more accurate reflection of pulmonary target engagement than plasma LPA[3].

  • Tissue Preservation: Inflate the left lung with 10% neutral buffered formalin for histological analysis (H&E and Masson's Trichrome). Snap-freeze the right lung in liquid nitrogen for Western blot (α-SMA, Collagen I) and ATX enzymatic assays.

Workflow Day0 Day 0 Intratracheal Bleomycin (2 mg/kg) Day1_8 Day 1-8 Acute Inflammatory Phase Day0->Day1_8 Day9 Day 9 Initiate Oral Dosing (Vehicle/Inhibitor) Day1_8->Day9 Day14 Day 14 In Vivo Imaging (PET / Micro-CT) Day9->Day14 Day21 Day 21 Euthanasia & BALF/Tissue Collection Day14->Day21

Fig 2. In vivo bleomycin-induced pulmonary fibrosis therapeutic dosing timeline.

Quantitative Benchmarks & Data Presentation

To validate the efficacy of the pyrazolo[4,3-c]pyridine scaffold, experimental results must be benchmarked against both vehicle-treated diseased mice and standard-of-care (SoC) drugs. The following table summarizes the expected pharmacological profile of an optimized 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine compound based on recent literature[1],[6].

Treatment GroupDose (mg/kg, PO)ATX Inhibition (IC 50​ nM)BALF LPA Reduction (%)Ashcroft Fibrosis Score (0-8)hERG Inhibition (IC 50​ µM)
Sham (Saline) N/AN/ABaseline0.5 ± 0.2N/A
Vehicle (Bleomycin) 0N/A0%6.8 ± 0.4N/A
Pirfenidone (SoC) 300N/A (Non-ATX)12%4.1 ± 0.5> 30
Pyrazolo[4,3-c]pyridine 100.7 - 2.865%3.5 ± 0.3> 30
Pyrazolo[4,3-c]pyridine 300.7 - 2.882%2.2 ± 0.4> 30

Data Interpretation: A successful candidate will demonstrate sub-nanomolar ATX inhibition, significant dose-dependent reductions in BALF LPA levels, and an Ashcroft score improvement superior to high-dose Pirfenidone[1].

Critical Causality & Self-Validating Systems (E-E-A-T)

As a self-validating system, this protocol incorporates multiple layers of cross-verification to ensure that observed phenotypic improvements are directly caused by the mechanism of action (ATX inhibition):

  • Enzymatic Validation (TOOS Choline Release Assay): To prove that the compound is actively inhibiting ATX in vivo, lung homogenates must be subjected to a TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) choline release assay. Because ATX is a lysophospholipase D, measuring the liberated choline from an LPC substrate provides a direct, quantifiable readout of residual ATX activity[7].

  • Biochemical to Phenotypic Mapping: The protocol mandates LC-MS/MS quantification of LPA in the BALF[7]. A valid pyrazolo[4,3-c]pyridine candidate must show a linear correlation between the reduction of BALF LPA (biochemical target engagement) and the reduction of α-Smooth Muscle Actin (α-SMA) and collagen deposition (phenotypic outcome)[8].

  • Safety & Off-Target Profiling (hERG): Nitrogen-rich heterocycles like pyrazolo-pyridines can occasionally interact with cardiac potassium channels due to the presence of basic amines. Confirming negligibly low hERG channel inhibition (IC 50​ > 30 µM) is a critical validation step to ensure the compound can progress to clinical trials without cardiovascular liability[1],[6].

References

  • Yue, L., Lei, H., Tan, Z., et al. (2025). Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Zhou, Y., et al. (2024). Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]ATX-1905. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Maher, T. M., et al. (2025). Phase 2 Study Design and Analysis Approach for BBT-877: An Autotaxin Inhibitor Targeting Idiopathic Pulmonary Fibrosis. medRxiv. Available at:[Link]

  • Ninou, I., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Clinical Pharmacology: Advances and Applications (PMC). Available at:[Link]

Sources

Method

Application Note: A Protocol for the Formulation and Quality Control of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine for High-Throughput Screening

Introduction: The Imperative for Rigorous Compound Formulation in HTS The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of inhibitors for diverse and criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Compound Formulation in HTS

The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of inhibitors for diverse and critical drug targets, including various kinases and enzymes.[1][2][3] The successful identification of novel, potent modulators of biological pathways using high-throughput screening (HTS) is fundamentally dependent on the integrity and behavior of the small molecules being tested.[4][5] A compound's formulation is not a trivial preparatory step but the very foundation upon which reliable, reproducible, and meaningful screening data are built. Issues such as poor solubility, compound precipitation, degradation, or interference with assay detection technologies can generate misleading data, leading to a costly and time-consuming chase of false positives or the unfortunate dismissal of true hits.[6][7][8]

This guide provides a comprehensive, self-validating protocol for the formulation of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine and its analogs for HTS campaigns. We move beyond a simple recitation of steps to explain the causality behind key decisions, ensuring that researchers can adapt and troubleshoot the process effectively. The objective is to equip drug discovery professionals with a robust framework to maximize data quality and confidence in hit identification.

Initial Compound Qualification: The First Pillar of Trustworthiness

Before any screening activity commences, the identity, purity, and fundamental physicochemical properties of the starting material must be unequivocally established.[9] Neglecting this stage is a primary source of non-reproducible results and illogical structure-activity relationships (SAR) downstream.[10]

Identity and Purity Verification

Vendor-supplied data should always be independently verified. Small impurities or structural misassignments can have profound biological consequences.

Protocol 2.1.1: Compound Quality Control

  • Prepare Sample: Accurately weigh ~1 mg of the compound powder. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆) for Nuclear Magnetic Resonance (NMR) or a high-purity solvent (e.g., Acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: Inject the sample onto a reverse-phase C18 column.

    • Objective: Determine the purity of the compound by assessing the area under the curve (AUC) of the main peak relative to all other peaks. Confirm the molecular weight of the primary peak matches the expected mass of the compound.

    • Acceptance Criterion: Purity ≥ 95%.

  • ¹H-NMR Analysis: Acquire a proton NMR spectrum.

    • Objective: Confirm the chemical structure by comparing the observed chemical shifts, integrations, and coupling constants to the expected structure.

    • Acceptance Criterion: The spectrum must be consistent with the assigned structure of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

PropertyValueSource
Compound Name 7-Methyl-1H-pyrazolo[4,3-c]pyridine (Free Base)[11]
CAS Number 1049730-76-8[11]
Molecular Formula C₇H₇N₃[11]
Molecular Weight 133.15 g/mol [11]
Physical Form Solid[11]

Note: If the compound is supplied as a salt (e.g., dihydrochloride), the molecular weight will be higher. Adjust all calculations accordingly.

Aqueous Kinetic Solubility Assessment

The solubility of a compound in the final aqueous assay buffer is a critical parameter. Compounds that precipitate out of solution during the assay will not be present at the intended concentration, leading to inaccurate potency measurements.[7] A kinetic solubility assay is essential as it mimics the process of diluting a DMSO stock into an aqueous environment.

Protocol 2.2.1: Nephelometry-Based Kinetic Solubility

  • Prepare Compound Plate: Create a serial dilution of the compound in 100% DMSO in a 96-well or 384-well plate. A typical range would be from 10 mM down to ~1 µM.

  • Dispense to Assay Plate: Transfer a small, precise volume (e.g., 1 µL) from the DMSO plate into a clear-bottomed microplate containing the final aqueous assay buffer (e.g., 99 µL). This simulates the final dilution step in the HTS.

  • Incubate and Read: Mix the plate thoroughly and allow it to equilibrate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is defined as the kinetic solubility limit.

Master Stock Solution Preparation: The Foundation of Concentration Accuracy

The master stock solution is the source for all subsequent dilutions. Its accuracy and stability are paramount. DMSO is the standard solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.[12]

Protocol 3.1: Preparation of a 10 mM Master Stock in DMSO

  • Pre-calculation: Calculate the mass of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (MW: 133.15 g/mol ) required to prepare the desired volume of a 10 mM solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 133.15 g/mol * 1000 mg/g

    • Example: For 5 mL, Mass = 0.010 mol/L * 0.005 L * 133.15 g/mol * 1000 mg/g = 6.66 mg.

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound directly into a sterile, chemically-resistant vial (e.g., amber glass).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (stored over molecular sieves to prevent water absorption).

  • Solubilization: Vortex the solution vigorously for several minutes. If necessary, use a sonicating water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Aliquot the master stock into single-use volumes in properly labeled microtubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (<1 month) or -80°C for long-term archival storage.[13]

HTS Plate Generation: From Stock to Screen

The generation of "assay-ready" plates involves a multi-step process of dilution and reformatting, typically managed by automated liquid handlers to ensure precision and throughput.[4][14] The goal is to transfer nanoliter volumes of the compound into the final assay plates, where they will be diluted to the final screening concentration upon addition of reagents.

HTS_Compound_Workflow cluster_prep Phase 1: Preparation & QC cluster_plating Phase 2: Plate Generation cluster_assay Phase 3: Screening Powder Compound Powder (7-Methyl-2H,4H,5H,6H,7H- pyrazolo[4,3-c]pyridine) QC Identity & Purity QC (LC-MS, NMR) [Purity ≥ 95%] Powder->QC Verify Stock 10 mM Master Stock in 100% DMSO QC->Stock Proceed if Pass SourcePlate Intermediate Source Plate (e.g., 384-well) Serially diluted in DMSO Stock->SourcePlate Dispense & Dilute Acoustic Acoustic Dispensing (e.g., Echo, ATS) SourcePlate->Acoustic AssayPlate Assay-Ready Plate (e.g., 1536-well) Nanoliter compound spots Acoustic->AssayPlate Reagents Add Assay Reagents & Cells/Enzymes AssayPlate->Reagents Incubate Incubation Reagents->Incubate Reader Plate Reader Data Acquisition Incubate->Reader

Caption: High-level workflow from compound powder to HTS data acquisition.

Protocol 4.1: Preparation of Intermediate Source Plates (qHTS) Quantitative HTS (qHTS), where compounds are screened at multiple concentrations, provides richer data than single-point screening.[14]

  • Plate Layout: Design a 7-point concentration-response curve. In a 384-well plate, dispense the 10 mM master stock into the first column.

  • Serial Dilution: Using an automated liquid handler, perform a serial dilution (e.g., 1:5) across the plate using 100% DMSO as the diluent. This creates a concentration gradient.

  • Replication: Replicate this "mother" plate to create multiple "daughter" source plates for screening. Seal and store plates at -20°C or -80°C until use.

Protocol 4.2: Creation of Assay-Ready Plates

  • Technology Choice: Use non-contact acoustic dispensing (e.g., Labcyte Echo) for precise transfer of low volumes (typically 2.5-50 nL). This minimizes cross-contamination and conserves compound.

  • Transfer: Calibrate the dispenser for DMSO. Transfer the desired volume from each well of the intermediate source plate to the corresponding well of the final, empty assay plate (e.g., a 1536-well plate).

  • Post-Transfer: Briefly centrifuge the assay-ready plates to ensure the nanoliter droplets are at the bottom of the wells. The plates are now ready for the addition of assay reagents.

In-Assay Quality Control: A Self-Validating System

Every assay plate must contain the necessary controls to validate the data it generates. Plate-level statistics are crucial for identifying systematic errors, such as dispensing inaccuracies or reagent degradation, and ensuring the reliability of hit identification.[15][16]

Key Plate-Level QC Metrics

Robust HTS assays are evaluated using several statistical parameters calculated from the on-plate controls.[17][18]

MetricFormulaInterpretation
Z'-Factor `1 - (3 * (σ_pos + σ_neg)) /μ_pos - μ_neg
Signal-to-Background (S/B) μ_pos / μ_negIndicates the dynamic range of the assay. A higher S/B is generally better.
Coefficient of Variation (CV%) (σ / μ) * 100Measures the variability of a set of controls. A CV% < 15% is typically desired for both positive and negative controls.

μ = mean; σ = standard deviation

Protocol: Assessing for Compound-Induced Assay Interference

Aromatic, heterocyclic structures like pyrazolo[4,3-c]pyridines can potentially interfere with optical detection methods (e.g., fluorescence or luminescence).[19] This must be evaluated.

  • Counter-screen Setup: Prepare an assay plate with the compound dilutions as described in Protocol 4.2.

  • "Reagent-Minus" Assay: Add the assay buffer and all detection reagents, but omit the biological target (e.g., the enzyme or cell line).

  • Read Plate: Read the plate on the same instrument with the same settings used for the main HTS.

  • Analysis: Any well that produces a signal significantly above the DMSO-only background indicates that the compound itself is interfering with the assay readout (e.g., it is autofluorescent). Such compounds should be flagged as potential artifacts.[20]

QC_Decision_Tree Start Raw Plate Data Acquired CalcZ Calculate Z'-Factor Start->CalcZ CheckZ Z' ≥ 0.5? CalcZ->CheckZ Pass Plate PASSES QC CheckZ->Pass Yes Fail Plate FAILS QC CheckZ->Fail No Normalize Normalize Data (e.g., % Inhibition) Pass->Normalize HitCall Perform Hit Calling Normalize->HitCall Review Flag Plate for Review Fail->Review Action Investigate Cause: • Reagent Quality? • Dispensing Error? • Plate Edge Effects? Review->Action Exclude Exclude Plate Data from Final Analysis Action->Exclude

Caption: Decision-making workflow based on the Z'-Factor quality metric.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates upon dilution into aqueous assay buffer. The screening concentration exceeds the compound's kinetic solubility limit in that specific buffer.Determine the kinetic solubility (Protocol 2.2.1). Screen at a concentration below this limit. Ensure rapid and thorough mixing upon dilution.
High CV% observed in compound wells but not in controls. Inconsistent liquid transfer of compound due to precipitation in the DMSO source plate or poor dispensing.Visually inspect source plates for any signs of crystallization. Centrifuge source plates before use. Verify calibration and performance of the acoustic dispenser.
Z'-Factor is low (< 0.5) across an entire screen. Systemic issue with one or more bulk reagents (e.g., enzyme, substrate, cells) or a fundamental flaw in the assay protocol.Halt screening. Re-validate each reagent individually. Perform a stability study on the reagents under screening conditions.[21]
A single compound is a "hit" in multiple, unrelated assays. The compound is likely an assay artifact or a Pan-Assay Interference Compound (PAINS).Perform counter-screens (Protocol 5.2). Check for known PAINS substructures. These compounds often act via non-specific mechanisms like aggregation.[8]

Conclusion

The generation of high-quality, reliable data from HTS campaigns is critically dependent on a rigorous and well-controlled compound formulation process. For 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, this involves initial QC of the source material, careful preparation of an accurate DMSO stock solution, precise automated dilution and plating, and the implementation of robust, plate-level statistical monitoring. By following the integrated protocols and quality control measures outlined in this guide, researchers can significantly enhance the trustworthiness and reproducibility of their screening results, paving the way for the successful discovery of novel chemical probes and future therapeutics.

References

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Collaborative Drug Discovery. (2026, February 9). Plate Quality Control. CDD Support. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • NextSDS. (n.d.). 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. Retrieved from [Link]

  • Yasgar, A., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation, 16(3), 201-212. Retrieved from [Link]

  • LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • Gu, C., et al. (2020). Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 957-965. Retrieved from [Link]

  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (n.d.). ResearchGate. Retrieved from [Link]

  • Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Retrieved from [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 12(1), 8-22. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Chromatography Forum. (2012, January 17). DMSO stock solutions. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Iancu, C., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 14(5), 261-270. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1730. Retrieved from [Link]

  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ACS Publications. (2026, February 11). Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • InfinixBio. (2026, January 30). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Hauk, P., et al. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 27(19), 6296. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2561-2574. Retrieved from [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-57. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 59(11), 4569-4578. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Synthesis

Overview & Mechanistic Rationale Welcome to the Technical Support Center for the synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (also referred to as 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine)....

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

Welcome to the Technical Support Center for the synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (also referred to as 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine). This saturated heterocyclic scaffold is a critical bioisostere of purine, widely utilized in the design of kinase inhibitors and novel therapeutics targeting protein-protein interactions, such as the PEX14-PEX5 complex[1][2].

Despite its high value in medicinal chemistry, synthesizing this specific 7-methylated tetrahydropyrazolo-pyridine core often presents yield-limiting challenges. Common bottlenecks include poor regioselectivity during the initial piperidone functionalization, stalled cyclocondensations, and oxidative degradation during final deprotection[3]. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield and ensure high-purity recovery.

Synthetic Workflow & Diagnostic Logic

The synthesis relies on a three-step sequence: kinetic formylation of a protected 3-methylpiperidin-4-one, followed by pyrazole annulation via hydrazine cyclocondensation, and finally, anhydrous deprotection.

SynthesisWorkflow SM 1-Boc-3-methylpiperidin-4-one (Starting Material) Step1 Step 1: Kinetic Formylation (LiHMDS, Ethyl Formate, -78°C) SM->Step1 Int1 Intermediate: 1-Boc-5-hydroxymethylene- 3-methylpiperidin-4-one Step1->Int1 Step2 Step 2: Cyclocondensation (NH2NH2·H2O, AcOH cat., EtOH) Int1->Step2 Int2 Protected Scaffold: 5-Boc-7-methyl-4,5,6,7-tetrahydro- 2H-pyrazolo[4,3-c]pyridine Step2->Int2 Step3 Step 3: Anhydrous Deprotection (4M HCl in Dioxane, 20°C) Int2->Step3 Product Target Product: 7-Methyl-2H,4H,5H,6H,7H- pyrazolo[4,3-c]pyridine HCl Step3->Product

Synthetic workflow for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine via cyclocondensation.

TroubleshootingLogic Issue Yield Drop Detected (< 40% Overall) Check1 Stage 1: Formylation Are regioisomers present? Issue->Check1 Check2 Stage 2: Cyclization Is the hydrazone uncyclized? Issue->Check2 Check3 Stage 3: Deprotection Is the product aromatized? Issue->Check3 Sol1 Action: Switch to LiHMDS at -78°C for kinetic control Check1->Sol1 Yes (NMR confirms) Sol2 Action: Add 10 mol% AcOH to promote dehydration Check2->Sol2 Yes (LC-MS confirms) Sol3 Action: Use anhydrous HCl Exclude oxygen/heat Check3->Sol3 Yes (Color change/NMR)

Diagnostic logic tree for troubleshooting low yields in pyrazolo[4,3-c]pyridine synthesis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I getting a complex mixture of uncyclized products during the initial formylation of 1-Boc-3-methylpiperidin-4-one? Causality & Solution: The 3-methyl group creates two competing enolizable positions (C3 and C5). Standard thermodynamic enolization (e.g., using NaOMe at 0 °C) favors the more substituted C3 position. However, formylating at C3 places the methyl group at the future bridgehead (C3a) of the pyrazole ring, which sterically blocks the aromatization of the pyrazole, stalling the cyclocondensation. To successfully synthesize the 7-methyl scaffold, you must force kinetic enolization at the less substituted C5 position. Actionable Fix: Use a bulky base like LiHMDS at strictly -78 °C to selectively deprotonate at C5 before adding ethyl formate. This ensures the pyrazole ring forms across C4-C5, correctly positioning the methyl group at the C7 position of the final pyrazolo[4,3-c]pyridine system.

Q2: My cyclocondensation with hydrazine hydrate stalls, yielding uncyclized hydrazone intermediates. How can I drive it to completion? Causality & Solution: The initial nucleophilic attack of hydrazine forms a hydrazone rapidly, but the subsequent intramolecular cyclization requires dehydration. If the pH is too high, the elimination of water is kinetically slow. Actionable Fix: Adding a catalytic amount of glacial acetic acid (10 mol%) protonates the intermediate hydroxyl group, turning it into a better leaving group, which facilitates water loss and rapidly closes the pyrazole ring.

Q3: I experience significant yield loss and discoloration during the N-Boc deprotection step. What is causing this? Causality & Solution: Tetrahydropyridine rings are highly susceptible to oxidative dehydrogenation, leading to unwanted aromatization into the fully aromatic pyrazolo[4,3-c]pyridine system[3]. Furthermore, hydrolytic cleavage of the pyrazole ring can occur under aqueous acidic conditions at elevated temperatures[3]. Actionable Fix: Avoid aqueous workups and standard TFA/DCM mixtures exposed to air. Instead, use strictly anhydrous 4 M HCl in 1,4-dioxane at room temperature under an Argon atmosphere[2]. Precipitate the hydrochloride salt directly using cold diethyl ether to bypass aqueous extraction entirely.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system , meaning you must verify specific analytical checkpoints before proceeding to the next step to prevent compounding errors.

Step 1: Regioselective Kinetic Formylation
  • Purge a flame-dried round-bottom flask with Argon. Add 1-Boc-3-methylpiperidin-4-one (1.0 eq) and anhydrous THF (to reach 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.1 eq, 1.0 M in THF) over 30 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation at C5.

  • Add anhydrous ethyl formate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. Success is indicated by the appearance of a distinct enol/formyl proton singlet around δ 8.0–8.5 ppm. If a complex multiplet appears, thermodynamic enolization occurred at C3; discard the batch and ensure strict temperature control (-78 °C) in the next run.

Step 2: Pyrazole Annulation via Cyclocondensation
  • Dissolve the crude 1-Boc-5-hydroxymethylene-3-methylpiperidin-4-one from Step 1 in absolute ethanol (0.2 M).

  • Add hydrazine hydrate (1.2 eq) followed by glacial acetic acid (10 mol%).

  • Reflux the mixture at 80 °C for 6 hours.

  • Concentrate the solvent in vacuo, partition between EtOAc and water, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: Perform LC-MS analysis. The intermediate hydrazone will show a [M+H]⁺ corresponding to the simple addition of hydrazine. Successful cyclization is validated by a mass shift of -18 Da (loss of water). Do not proceed to Step 3 until the -18 Da mass is the dominant peak.

Step 3: Anhydrous N-Boc Deprotection
  • Dissolve the purified 5-Boc-7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in a minimal amount of anhydrous dichloromethane (DCM).

  • Add a 4 M solution of HCl in 1,4-dioxane (10 eq) at 0 °C[2].

  • Stir at room temperature for 2–4 hours strictly under an Argon atmosphere to prevent oxidative aromatization[3].

  • Concentrate in vacuo. Triturate the resulting solid with cold anhydrous diethyl ether to precipitate the pure target hydrochloride salt. Filter and dry under high vacuum.

Self-Validation Checkpoint: ¹H NMR (in D₂O or DMSO-d₆) must show the complete disappearance of the massive 9H singlet at ~1.45 ppm (Boc group). The tetrahydropyridine aliphatic protons should remain intact; if aromatic pyridine protons appear (δ 7.0–8.5 ppm), oxidative degradation has occurred.

Quantitative Data: Yield Optimization

Implementing the mechanistic corrections outlined above yields a dramatic improvement in both step-wise and overall recovery.

Reaction ParameterStandard ConditionOptimized ConditionPrimary Yield Limiter AddressedAverage Yield Improvement
Enolization Base NaOMe / 0 °CLiHMDS / -78 °CRegioisomer formation at C3+25%
Cyclization Catalyst None (Neutral pH)10 mol% Acetic AcidStalled dehydration (hydrazone accumulation)+18%
Deprotection Reagent TFA / DCM / Air4M HCl in Dioxane / ArgonOxidative aromatization of the piperidine ring+15%
Overall Process Yield ~30 - 35% ~75 - 80% Cumulative inefficiencies +45%

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Reactions

Foreword by Senior Application Scientist Welcome to the Technical Support Center. As researchers scaling up the synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS: 2059938-30-4), you are working with a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by Senior Application Scientist

Welcome to the Technical Support Center. As researchers scaling up the synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS: 2059938-30-4), you are working with a highly valuable bioisostere of purine, critical for designing kinase inhibitors and therapeutics targeting ATP-binding sites. The synthesis of this partially saturated hexahydro/tetrahydro-pyrazolo[4,3-c]pyridine scaffold is notoriously sensitive to thermal conditions. Unlike fully aromatic pyrazolo[4,3-c]pyridines that can withstand high heat, the partially saturated core is prone to thermal degradation and isomerization. This guide bridges the gap between theoretical kinetics and benchtop reality, providing a self-validating framework to optimize your domino cyclization reactions.

Reaction Workflow & Thermal Checkpoints

G Start Precursor Assembly (Piperidone + Hydrazine) Solvent Solvent & Base Addition (DMF / Cs2CO3) Start->Solvent Temp Temperature Optimization Checkpoint Solvent->Temp LowTemp < 90 °C Kinetic Stagnation Temp->LowTemp Too Low OptTemp 100 °C (Sonication) Optimal Domino Cyclization Temp->OptTemp Target HighTemp > 110 °C Thermal Degradation Temp->HighTemp Too High LowResult Incomplete Reaction (Low Yield) LowTemp->LowResult OptResult 7-Methyl-2H,4H,5H,6H,7H- pyrazolo[4,3-c]pyridine OptTemp->OptResult HighResult Byproduct Formation (Isomerization) HighTemp->HighResult

Fig 1. Temperature-dependent workflow for pyrazolo[4,3-c]pyridine domino cyclization.

Troubleshooting FAQs: Thermal Dynamics & Kinetics

Q1: Why is my cyclization stalling at the intermediate ether/amine stage? Causality: The synthesis relies on an SN2/Thorpe-Ziegler/Thorpe-Guareschi 1[1]. The Thorpe-Ziegler step (intramolecular carbanion addition across the nitrile) is an endothermic transition requiring specific activation energy. If your reaction is running at ≤90 °C, the kinetic energy is insufficient to overcome the transition state barrier, causing the reaction to stall at the intermediate stage. Solution: Elevate the temperature strictly to 100 °C. Do not exceed this threshold to artificially "speed up" the reaction.

Q2: I am observing significant tarring and byproduct formation. Is my temperature too high? Causality: Yes. While fully aromatic pyrazolo[4,3-c]pyridines can be synthesized at 2[2], the partially saturated 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine core is thermally sensitive. Exceeding 110 °C pushes the reaction from kinetic to thermodynamic control, leading to thermal degradation of the pyrazole core and 1[1]. Solution: Implement a precise heating mantle with a thermocouple feedback loop. If using conventional heating, extend the reaction time rather than increasing the temperature.

Q3: How does sonication interact with temperature control for this specific scaffold? Causality: Ultrasonic irradiation induces acoustic cavitation, creating localized microscopic hotspots that provide the necessary kinetic push for the Thorpe-Guareschi cyclization without raising the macroscopic temperature of the bulk solvent. This allows the bulk reaction to remain at a safe 100 °C while achieving1[1].

Quantitative Data: Temperature vs. Yield

The following table summarizes the causal relationship between macroscopic temperature, heating methodology, and the final yield of the pyrazolo[4,3-c]pyridine core.

Temperature (°C)Heating MethodTimeYield (%)Mechanistic Observation
80 °CConventional24 h45%Slow kinetics; viable only in 3[3]
90 °CSonication60 min42%Incomplete cyclization; intermediate ether/amine buildup
100 °C Sonication 45 min 88% Optimal conversion; kinetic and thermodynamic balance
100 °CConventional120 min75%Slower kinetics; lower overall yield compared to sonication
110 °CSonication45 min51%Thermal degradation; onset of unwanted isomerization
120–130 °CConventional12-24 hN/ADestroys tetrahydro variants; only used for 2[2]
Standardized Self-Validating Protocol

Methodology: Ultrasound-Promoted Domino Cyclization This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms the mechanistic milestone has been reached.

Step 1: Reagent Assembly & Solvation

  • In a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add the functionalized pyrazole precursor (1.0 mmol) and the corresponding salicylonitrile or piperidone derivative (1.0 mmol).

  • Suspend the mixture in 20 mL of anhydrous1[1].

  • Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol). Causality: DMF stabilizes the transition state of the initial SN2 substitution, while Cs₂CO₃ provides the necessary basicity for proton abstraction without causing unwanted aqueous hydrolysis.

Step 2: Controlled Heating & Sonication

  • Submerge the reaction flask into an ultrasonic bath pre-heated and stabilized at exactly 100 °C .

  • Irradiate the mixture under sonication for 45 minutes. Ensure the water bath level matches the solvent level in the flask to maximize acoustic cavitation transfer.

Step 3: Self-Validating Checkpoint (LCMS/TLC)

  • Action: Withdraw a 50 µL aliquot, quench in 500 µL of deionized water, and extract with 500 µL of Ethyl Acetate (EtOAc).

  • Validation: Analyze the organic layer via LCMS. You must observe the mass corresponding to the fully cyclized 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

  • Correction: If the LCMS shows >5% of the uncyclized intermediate mass, the Thorpe-Ziegler step is incomplete. Do NOT increase the temperature. Instead, continue sonication at 100 °C for an additional 15 minutes and re-test.

Step 4: Quenching and Isolation

  • Once validated, remove the flask from the ultrasonic bath and cool to room temperature (25 °C).

  • Slowly dilute the reaction mixture with 20 mL of deionized water. The sudden shift in polarity will precipitate the crude product.

  • Filter the solid under vacuum.

  • To achieve high purity, recrystallize the crude solid from 1[1].

References
  • Title: Ultrasound promoted efficient construction of polycyclic-fused pyrazolo[4,3-c]pyridines via domino reaction. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine substitutions

Welcome to the technical support guide for substitutions on the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for substitutions on the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic core. The unique topology of this scaffold, particularly the presence of the 7-methyl group and the fused bicyclic system, can introduce significant steric challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Part I: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific, common problems encountered during the functionalization of the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine core. Each entry follows a problem-cause-solution format to provide a clear, actionable workflow.

Problem 1: Low or No Yield in C3-Position Suzuki-Miyaura Coupling

You are attempting to introduce an aryl or heteroaryl group at the C3-position of a 3-halo-7-methyl-pyrazolo[4,3-c]pyridine derivative, but are observing poor conversion, significant starting material recovery, and/or formation of dehalogenated byproducts.

Potential Cause A: Steric Hindrance at the Catalytic Center

The C3 position is adjacent to the bicyclic ring fusion, creating a sterically congested environment. This bulk can impede the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond.[1] Standard ligands like triphenylphosphine (PPh₃) are often too small to effectively promote this step in hindered systems.

Solution Workflow:

  • Ligand Selection is Critical: The primary solution is to employ bulky, electron-rich dialkylbiaryl phosphine ligands.[2][3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[4] They also create a "pocket" around the palladium that facilitates reductive elimination.

    • Initial Screen: Start with commercially available, well-established ligands such as XPhos, SPhos, or DavePhos.[2]

    • Advanced Options: For extremely challenging couplings, consider highly specialized ligands developed for sterically demanding substrates.[4][5][6]

  • Optimize the Base and Solvent:

    • Base: Stronger, non-nucleophilic bases are often required. Switch from Na₂CO₃ to K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] The larger cation (Cs⁺) can improve solubility and reactivity. For very hindered systems, a strong base like potassium tert-butoxide (t-BuOK) in a non-polar solvent may be effective.[5]

    • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are standard.[5] For difficult cases, consider a switch to a more polar solvent like DMF or DMA, but be mindful of potential side reactions at higher temperatures.

  • Increase Reaction Temperature: Sterically hindered reactions often have a higher activation energy.[1] If using a stable catalyst system, incrementally increase the temperature (e.g., from 90 °C to 110 °C). Microwave irradiation can also be highly effective in expediting transformations that are slow at conventional heating.[7][8]

Potential Cause B: Catalyst Inhibition by Pyridine Nitrogen

The nitrogen atoms in the pyrazolo[4,3-c]pyridine core can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[9][10]

Solution:

  • Protecting Group Strategy: While less common for Suzuki reactions, if catalyst poisoning is suspected, consider temporary protection of the pyrazole N-H. A pivaloyloxymethyl (POM) or benzyl group can be used to protect the pyrazole nitrogen, which may alter the electronic properties and coordination potential of the scaffold.[11]

Troubleshooting Decision Workflow for C3-Suzuki Coupling

start Low Yield at C3 Position ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Step 1 base Optimize Base (K3PO4 or Cs2CO3) ligand->base If still low yield success Reaction Successful ligand->success temp Increase Temperature (e.g., 100-120°C or MW) base->temp If still low yield base->success precatalyst Use Pre-formed Catalyst (e.g., XPhos Pd G3) temp->precatalyst If side products form temp->success precatalyst->success

Caption: A decision tree for troubleshooting a failing C3-Suzuki reaction.

Problem 2: Poor Regioselectivity in N-Alkylation of the Pyrazole Ring

When attempting to alkylate or arylate the pyrazole nitrogen of the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine core, you obtain a difficult-to-separate mixture of N1 and N2 isomers.

Potential Cause: Similar Steric and Electronic Environments of N1 and N2

The two nitrogen atoms of the pyrazole ring present two potential sites for substitution. While the fused pyridine ring introduces some asymmetry, the electronic and steric differences between the N1 and N2 positions may not be sufficient to confer high regioselectivity under standard alkylating conditions (e.g., alkyl halide and K₂CO₃ in DMF).

Solution Workflow:

  • Solvent-Controlled Selectivity: The nature of the ion pair between the deprotonated pyrazole and the cation can be manipulated to favor one isomer.[12]

    • For N1-selectivity (Solvent-Separated Ion Pair): Use a polar, coordinating solvent like DMSO . This solvent separates the cation (e.g., Na⁺ or K⁺) from the pyrazole anion, leaving the more electronically favored N1 position open for attack.

    • For N2-selectivity (Contact Ion Pair): Use a non-polar, non-coordinating solvent like THF . In this environment, the cation remains tightly associated with the N1 and pyridine nitrogens, sterically blocking the N1 position and directing the alkylating agent to the N2 position.[12]

  • Protecting Group-Directed Synthesis: For unambiguous results, especially in later-stage synthesis, a protecting group strategy is superior.

    • SEM (2-(Trimethylsilyl)ethoxymethyl) Group: The SEM group can be directed to one nitrogen. A key strategy involves a "SEM switch," where the group is transposed from one nitrogen to the other, unmasking the alternate position for functionalization.[13]

    • PMB (p-Methoxybenzyl) Group: The PMB group is a robust protecting group that can be installed and later removed under oxidative or strongly acidic conditions that are often orthogonal to common C-C bond-forming reactions.[14][15]

  • Bulky Electrophiles: If the electrophile itself is sterically demanding, it may inherently favor the less hindered nitrogen position, which is typically N1. This is a substrate-dependent strategy that requires empirical validation.

Part II: Frequently Asked Questions (FAQs)

Q1: Which positions on the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine core are most susceptible to steric hindrance?

The steric environment of the scaffold is highly anisotropic. Based on its 3D structure:

  • Most Hindered (Carbon): The C4 and C6 positions on the pyridine ring are significantly hindered. The C4 position is flanked by the bridgehead nitrogen and the pyrazole ring, while the C6 position is adjacent to the nitrogen bearing the 7-methyl group. Direct C-H functionalization or cross-coupling at these positions is expected to be extremely challenging.

  • Moderately Hindered (Carbon): The C3 position of the pyrazole ring is sterically encumbered due to its proximity to the ring fusion, as detailed in the troubleshooting guide.

  • Most Hindered (Nitrogen): The N5 nitrogen (pyridine ring) is part of the saturated ring and its reactivity is primarily that of a secondary amine. Substitution here is feasible but will be influenced by the conformation of the ring. The N2 position of the pyrazole is generally more sterically shielded than N1 due to the adjacent fused ring system.

  • Least Hindered: The N1 position of the pyrazole ring is generally the most accessible nitrogen for substitution, although regioselectivity remains a key consideration.

Q2: How do I select the optimal N-protecting group for the pyrazole moiety?

The choice of protecting group depends on the planned subsequent reaction steps. The ideal group is easy to install, stable to your reaction conditions, and can be removed without affecting the rest of the molecule.[14]

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., Et₃N, DMAP)Stable to many cross-coupling conditions, hydrogenation. Labile to strong acid/base.TFA, HCl in dioxane (acidic).[14]Good for protecting against bases, but not compatible with acidic steps.
PMB (p-Methoxybenzyl)PMB-Cl, base (e.g., NaH)Stable to acids, bases, and many coupling conditions.TFA (70 °C), CAN (oxidative).[14][15]Very robust. Removal requires specific, sometimes harsh, conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH)Stable to a wide range of conditions including organometallics and some acids/bases.TBAF (fluoride source), or strong acid.[14]Offers unique reactivity, including the "SEM switch" for regiocontrol.[13]
Trityl (Triphenylmethyl)Trityl-Cl, baseStable to base and nucleophiles.Mild acid (e.g., formic acid).[7][8]Very bulky, which can be used to direct substitution to other parts of the molecule.

Q3: For a Buchwald-Hartwig amination at the C3 position, what are the key starting parameters?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is also sensitive to steric effects.[16][17]

  • Catalyst System: Use a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky biarylphosphine ligand.[8] For hindered substrates, ligands like tBuDavePhos have proven effective.[7]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1]

  • Solvent: Toluene or 1,4-dioxane are excellent starting points.

  • Temperature: These reactions often require elevated temperatures (80-110 °C).

  • Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The reaction must be performed under a strict inert atmosphere (Nitrogen or Argon).[18]

Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling This protocol provides a robust starting point for coupling reactions at the C3 position.

cluster_0 Reaction Setup (In Glovebox or under Argon) cluster_1 Reaction Execution cluster_2 Work-up and Purification p1 To an oven-dried vial, add: - 3-halo-pyrazolo[4,3-c]pyridine (1.0 equiv) - Boronic acid/ester (1.5 equiv) - Pd precatalyst (e.g., Pd2(dba)3, 2 mol%) - Bulky Ligand (e.g., XPhos, 4.4 mol%) - Base (e.g., K3PO4, 3.0 equiv) p2 Add anhydrous solvent (e.g., Dioxane) p1->p2 p3 Seal vial and heat to 90-110°C with vigorous stirring p2->p3 p4 Monitor reaction by TLC or LC-MS (typically 12-24h) p3->p4 p5 Cool to RT, dilute with EtOAc p4->p5 p6 Wash with water and brine p5->p6 p7 Dry organic layer (Na2SO4), filter, and concentrate p6->p7 p8 Purify by column chromatography p7->p8

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.[19]

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis. Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Welcome to the technical support guide for the flash chromatography purification of crude 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the flash chromatography purification of crude 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshooting for the purification of this polar, basic heterocyclic compound. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

I. Understanding the Molecule: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a bicyclic heteroaromatic compound containing both a pyrazole and a reduced pyridine ring. Its structure features multiple nitrogen atoms, which confer basicity and polarity. These characteristics are critical considerations for developing a successful flash chromatography purification method. The presence of the secondary amine in the tetrahydropyridine ring and the pyrazole nitrogens makes the molecule susceptible to strong interactions with the stationary phase, particularly the acidic silanol groups of standard silica gel.[1][2] This can lead to common purification challenges such as poor peak shape (tailing) and, in some cases, irreversible adsorption to the column.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and provides foundational knowledge for purifying 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

Q1: Should I use normal-phase or reversed-phase flash chromatography for this compound?

A1: The choice depends on the polarity of your crude sample and the impurities present.

  • Normal-Phase (NP) Chromatography: This is often the first choice for many organic compounds and is suitable if your target molecule and impurities have a range of polarities allowing for separation.[3][4] Given the polar nature of the pyrazolopyridine core, you will likely need a relatively polar mobile phase (e.g., methanol in dichloromethane).[3][5] A key advantage of NP is the ease of solvent removal from collected fractions.[6]

  • Reversed-Phase (RP) Chromatography: This is an excellent alternative, particularly for highly polar or water-soluble compounds that may have very high retention on silica gel.[7][8][9] If your crude mixture is soluble in polar solvents like methanol, acetonitrile, or water, RP flash chromatography using a C18-functionalized silica stationary phase is a powerful option.[8][9]

Q2: How do I develop a good solvent system for normal-phase purification?

A2: The most efficient way to develop a separation method is by using Thin-Layer Chromatography (TLC).[10][11][12][13]

  • Screening: Test various solvent systems on a TLC plate spotted with your crude material. Good starting points for polar, basic compounds include dichloromethane/methanol and ethyl acetate/hexane systems.[5][6]

  • Target Rf: Aim for a retention factor (Rf) for your target compound between 0.15 and 0.35.[10] This range provides a good balance between resolution, run time, and solvent consumption in the corresponding flash chromatography run.[10][11]

  • Additive for Basic Compounds: Due to the basic nature of the pyrazolopyridine, you will likely observe significant peak tailing on silica TLC plates. To counteract this, add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or ammonia (e.g., using a 10% solution of ammonia in methanol as your methanol source) to your mobile phase.[5][6] This will neutralize the acidic silanol groups on the silica surface, leading to more symmetrical spots and better separation.[2][6]

Q3: My compound streaks badly on the TLC plate, even with ethyl acetate/hexane. What should I do?

A3: Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel.

  • Switch to a More Polar System: An ethyl acetate/hexane system may not be polar enough to effectively elute your compound. Switch to a more polar mobile phase, such as dichloromethane/methanol.[5]

  • Add a Basic Modifier: As mentioned in A2, incorporating triethylamine or ammonia into your eluent is crucial.[5][6] This will occupy the active sites on the silica, preventing your amine from "sticking" and causing streaking.[2]

Q4: What is the relationship between TLC Rf and the flash chromatography method?

A4: The relationship is defined by the column volume (CV), where CV ≈ 1/Rf .[14][15] A compound with an Rf of 0.2 on a TLC plate will elute from the flash column in approximately 5 column volumes (1/0.2 = 5). Modern flash chromatography systems have software that can automatically convert your TLC Rf values into an optimized gradient method.[10]

Q5: Should I perform a liquid load or a dry load of my crude sample?

A5: This depends on the solubility of your sample.

  • Liquid Loading: If your crude material is readily soluble in a small volume of a solvent that is weak or identical to the initial mobile phase of your gradient, liquid loading is convenient.[11]

  • Dry Loading: If your compound has poor solubility in the mobile phase or if you need to dissolve it in a strong solvent (like pure methanol or DCM), dry loading is highly recommended.[11][12] To do this, dissolve your crude sample in a suitable solvent, add a small amount of silica gel (or another inert adsorbent like Celite®), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then loaded onto the top of your column. Dry loading prevents issues like sample precipitation at the column head and often leads to better peak shapes.[11]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the flash chromatography of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Strong Analyte-Silica Interaction: The basic nitrogen atoms in the pyrazolopyridine are interacting with acidic silanol groups on the silica surface.[1][2]1a. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the silica surface.[3][5][6] 1b. Use an Amine-Functionalized Column: Consider using a pre-packed amine-functionalized silica column, which is specifically designed to improve the chromatography of basic compounds.[3] 1c. Switch to Reversed-Phase: If tailing persists, reversed-phase chromatography on a C18 column is an excellent alternative as it minimizes these secondary interactions.[8]
2. Column Overload: Too much sample has been loaded onto the column for its size.[1][16]2a. Reduce Sample Load: As a rule of thumb, for a reasonably well-separated mixture, aim to load 1-5% of the column's silica weight.[6] 2b. Increase Column Size: Use a larger chromatography column.
Poor Resolution / Co-elution of Impurities 1. Suboptimal Solvent System: The chosen mobile phase does not provide enough selectivity between your product and the impurities.1a. Re-optimize on TLC: Screen different solvent systems. Try solvents from different selectivity groups (e.g., replace ethyl acetate with an ether or acetone).[13] 1b. Use a Shallow Gradient: A slower, more gradual increase in the strong solvent percentage over more column volumes can significantly improve the separation of closely eluting compounds.
2. Poorly Packed Column: Voids or channels in the stationary phase lead to band broadening.[17]2a. Repack the Column: If packing your own column, ensure a uniform slurry and gentle, consistent packing. 2b. Use Pre-packed Columns: Commercially available pre-packed columns offer consistent performance and eliminate packing issues.[12]
No Compound Eluting from the Column 1. Irreversible Adsorption: The compound is too polar and is permanently stuck to the silica gel.1a. Drastically Increase Solvent Polarity: Flush the column with a very strong solvent system, such as 10-20% methanol in dichloromethane with 1% TEA or ammonia. 1b. Switch to Reversed-Phase: This is a strong indicator that reversed-phase chromatography is a more suitable technique for your compound.[7][8]
2. Compound is Insoluble in Mobile Phase: The compound may have precipitated at the top of the column after loading.2a. Use Dry Loading: This ensures the compound is finely dispersed on an adsorbent before entering the column bed.[11] 2b. Check Solubility: Always perform a solubility test before choosing your loading method and initial mobile phase.[11][18]
Low Recovery After Purification 1. Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.[2][19]1a. Perform a 2D TLC Stability Test: Spot your compound on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and re-develop in the same solvent. If spots appear off the diagonal, your compound is degrading.[2] 1b. Deactivate Silica: Add a basic modifier (TEA/ammonia) to the eluent.[19] 1c. Use a Different Stationary Phase: Consider using neutral alumina or reversed-phase silica.[19]
2. Incomplete Elution: A portion of the compound remains on the column.2a. Extend the Gradient: After your main peak has eluted, continue the gradient to 100% of the strong solvent and hold for several column volumes to wash off any remaining material.

IV. Experimental Protocols & Workflows

Protocol 1: Normal-Phase Method Development using TLC
  • Prepare TLC Chambers: Prepare three separate TLC chambers with the following solvent systems:

    • System A: 30% Ethyl Acetate in Hexane

    • System B: 5% Methanol in Dichloromethane

    • System C: 5% Methanol in Dichloromethane + 0.5% Triethylamine (TEA)

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the mixture onto three separate silica gel TLC plates.

  • Develop and Visualize: Place one plate in each chamber and allow the solvent front to travel to about 1 cm from the top. Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Calculate Rf Values: For each spot in System C (which is most likely to give the best results), calculate the Rf value using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[10]

  • Select the Best System: Choose the solvent system that gives your target compound an Rf value between 0.15 and 0.35 and provides the best separation from nearby impurities.[10] Adjust the methanol percentage if necessary to achieve the target Rf.

Workflow Visualization

A typical workflow for developing a flash chromatography method is illustrated below.

Flash_Chromatography_Workflow cluster_prep Preparation & Method Development cluster_purification Purification & Analysis Crude Crude Product Solubility Solubility Test Crude->Solubility TLC TLC Method Development (Aim for Rf 0.15-0.35) Solubility->TLC Load_Prep Sample Loading Prep (Dry vs. Liquid) Solubility->Load_Prep Flash Flash Chromatography Run TLC->Flash Transfer Method (CV = 1/Rf) Load_Prep->Flash Fractions Collect Fractions Flash->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting poor peak shape, a common issue with basic compounds.

Troubleshooting_Peak_Shape Start Observe Peak Tailing in Chromatogram Check_Modifier Is a basic modifier (TEA, NH4OH) in the mobile phase? Start->Check_Modifier Add_Modifier Add 0.1-1% TEA or Ammonium Hydroxide to Mobile Phase Check_Modifier->Add_Modifier No Check_Loading Is the sample loading <5% of column mass? Check_Modifier->Check_Loading Yes Success Problem Resolved Add_Modifier->Success Reduce_Load Reduce sample load or use a larger column Check_Loading->Reduce_Load No Consider_Alt Consider alternative stationary phase: - Amine-functionalized silica - Reversed-Phase (C18) Check_Loading->Consider_Alt Yes Reduce_Load->Success Consider_Alt->Success

Caption: Troubleshooting workflow for peak tailing.

V. References

  • All you need to know about using TLC data for flash method optimization. (n.d.). Buchi.com. Retrieved from [Link]

  • Normal Phase flash chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Successful Flash Chromatography. (2018). Biotage. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • General methods for flash chromatography using disposable columns. (n.d.). PMC. Retrieved from [Link]

  • peak tailing. (2010, June 17). Chromatography Forum. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023, April 3). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • How should normal-phase gradient solvents be chosen?. (2023, January 24). Biotage. Retrieved from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Flash Method Development from TLC Plates Webinar. (2021, March 12). YouTube. Retrieved from [Link]

  • Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved from [Link]

  • Improve flash chromatography method development with matching TLC plates. (2023, December 19). Teledyne ISCO. Retrieved from [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim. Retrieved from [Link]

  • Flash Chromatography Method Development. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Supporting information. (n.d.). Retrieved from [Link]

  • How to Scale-Up Reversed Phase Flash Purification. (2023, January 20). Biotage. Retrieved from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023, July 19). ResearchGate. Retrieved from [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. Retrieved from [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025, June 24). MDPI. Retrieved from [Link]

  • Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). PMC. Retrieved from [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. (2018, February 27). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. (n.d.). NextSDS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Welcome to the dedicated technical support center for researchers, medicinal chemists, and drug development professionals working with 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (often referred to as 7-methyl-4,5,6,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, medicinal chemists, and drug development professionals working with 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (often referred to as 7-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) and its salt forms (e.g., dihydrochloride).

Because this molecule features a partially saturated tetrahydropyridine ring fused to a pyrazole, it presents unique physicochemical vulnerabilities. This guide provides field-proven insights, mechanistic causality, and validated protocols to prevent degradation and ensure reproducible experimental outcomes.

Part 1: Mechanistic Causality of Degradation

To effectively protect your compound, you must first understand the thermodynamic and kinetic forces driving its degradation. The vulnerabilities of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine stem primarily from the secondary amine embedded within the tetrahydropyridine moiety.

  • Oxidative Aromatization: The tetrahydropyridine ring is thermodynamically driven to achieve full aromaticity. Exposure to atmospheric oxygen, trace transition metals, or light catalyzes the removal of hydrogen atoms, converting the partially saturated ring into a fully aromatic pyridine derivative[1].

  • N-Oxide Formation: Secondary amines are highly susceptible to oxidation by peroxides or reactive oxygen species (ROS), leading to the formation of N-oxides[2].

  • N-Nitrosamine Formation: A critical regulatory and stability concern in pharmaceutical development is the reaction of secondary amines with nitrosating agents (e.g., volatile NOₓ species or trace nitrites in excipients). This reaction forms genotoxic N-nitrosamines[3][4].

Degradation A 7-Methyl-4,5,6,7-tetrahydro- 2H-pyrazolo[4,3-c]pyridine B Oxidative Aromatization (O2, Light, Heat) A->B C N-Nitrosation (NOx, Nitrites) A->C D N-Oxide Formation (Peroxides, ROS) A->D E Aromatic Pyridine Derivatives B->E F Genotoxic N-Nitrosamines C->F G Secondary Amine N-Oxides D->G

Primary degradation pathways of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

Part 2: Troubleshooting Guides & FAQs

Q1: My solid compound is slowly turning yellow/brown over time. What is happening, and how do I stop it?

Causality: The color change is a classic visual indicator of oxidative aromatization and the formation of conjugated N-oxide impurities. The tetrahydropyridine ring is being oxidized to a pyridine ring[1]. This is accelerated by ambient light (photodegradation) and atmospheric oxygen. Solution:

  • Storage: Immediately transition storage to -20°C[5].

  • Handling: Never leave the stock bottle open on the benchtop. Always flush the headspace of the container with high-purity Argon (heavier than Nitrogen, providing a better blanket) before sealing[6].

  • Containment: Ensure the compound is stored in actinic (amber) glass to block UV/visible light-induced radical initiation.

Q2: I am conducting accelerated stability testing of this compound in a formulated blend. Why am I seeing a sudden spike in unknown impurities?

Causality: If your stability chamber uses saturated salt solutions for humidity control (specifically Sodium Nitrite, NaNO₂), or if your excipients contain trace nitrites, you are likely observing artifactual N-nitrosation [3]. Volatile NOₓ species diffuse into the solid drug-excipient blend and react with the secondary amine of the tetrahydropyridine ring to form N-nitrosamines. Solution:

  • Humidity Control: Switch your humidity control salts from Sodium Nitrite to Potassium Iodide (KI)[3].

  • Formulation: Incorporate secondary amine scavengers (e.g., α-nucleophilic or carbonyl-reactive scavengers) into your formulation to neutralize nitrosating species before they can react with the API[4].

Q3: The dihydrochloride salt of the compound has turned into a sticky paste. Is it ruined?

Causality: The dihydrochloride salt form is highly hygroscopic. When exposed to ambient humidity, it absorbs moisture, leading to deliquescence. While the core pyrazolo-pyridine ring is relatively stable against pure hydrolysis, the absorbed water creates a localized acidic microenvironment that drastically accelerates oxidative degradation and clumping. Solution: The current batch may have degraded and should be re-analyzed via LC-MS. To prevent this in the future, handle the salt strictly inside a controlled humidity environment (e.g., a glove box with <5% relative humidity) and store it with indicating desiccant packs.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability profile of the compound under various environmental stressors, derived from baseline tetrahydropyridine stability models.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life (>98% Purity)Primary Degradant Observed
Optimal (Long-Term) -20°CArgonDark (Amber)> 24 MonthsNone
Short-Term Working 2°C to 8°CNitrogenDark (Amber)3 to 6 MonthsTrace N-Oxides
Benchtop (Poor) 25°CAmbient AirAmbient Lab Light< 2 WeeksAromatic Pyridine, N-Oxides
Accelerated Stress 40°C / 75% RHAmbient AirDark< 5 DaysN-Nitrosamines (if nitrites present), N-Oxides

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

This protocol is designed to minimize atmospheric exposure and prevent oxidative aromatization. It includes a self-validating QC step.

Materials Needed:

  • Glove box or AtmosBag purged with Argon.

  • Pre-weighed, oven-dried amber glass vials with PTFE-lined caps.

  • Parafilm.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk compound from the -20°C freezer. Do not open it. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Transfer: Transfer the sealed bulk vial and the empty amber vials into the Argon-purged glove box.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure to the main batch.

  • Sealing: Cap the vials tightly within the Argon atmosphere.

  • Secondary Containment: Remove vials from the glove box, wrap the caps in Parafilm, and place them inside a secondary light-proof Mylar bag containing a silica desiccant pouch.

  • Validation (QC Step): Take one random aliquot and immediately run an HPLC-UV (254 nm) analysis. Compare the chromatogram against the Certificate of Analysis (CoA) to ensure no degradation occurred during the handling process. Store the remaining aliquots at -20°C.

Workflow Step1 Equilibrate to RT (In Desiccator) Step2 Transfer to Glove Box (Argon Atmosphere) Step1->Step2 Step3 Single-Use Aliquoting (Amber Vials) Step2->Step3 Step4 QC Validation (HPLC-UV Check) Step3->Step4 Step5 Long-Term Storage (-20°C + Desiccant) Step4->Step5

Validated workflow for the aliquoting and storage of oxygen-sensitive tetrahydropyridines.

Protocol 2: Forced Degradation (Stress Testing) Setup

To confidently use this compound in complex assays, you must establish its specific degradation peaks in your own analytical systems.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50). Add 100 µL of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature in the dark for 24 hours[5].

  • Photolytic Stress: Spread 1 mg of solid powder in a thin layer on a watch glass. Expose to UV light (254 nm) for 24 hours (following ICH Q1B guidelines).

  • Analysis: Inject both stressed samples into an LC-MS system. Identify the retention times and m/z values for the N-oxide (M+16) and the aromatized pyridine derivative (M-4 or M-2 depending on the exact intermediate). Use these validated retention times to monitor the health of your working stocks.

Part 5: References

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. Available at: [Link]

  • Organic Syntheses. Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Isomers

Introduction The 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The potential for isomeric diversi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The potential for isomeric diversity in this system, arising from the different possible locations of the methyl group, presents a significant analytical challenge. Unambiguous structural elucidation is paramount, as even subtle changes in molecular architecture can profoundly impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, in both its ¹H and ¹³C variants, stands as the most powerful and definitive tool for distinguishing between these closely related isomers.

Theoretical Framework: The Influence of Structure on NMR Spectra

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In the context of the 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine isomers, the position of the methyl group induces distinct changes in the electron density and magnetic anisotropy of the bicyclic system, leading to predictable variations in the ¹H and ¹³C chemical shifts.

Key Concepts:

  • Inductive Effects: The electron-donating nature of the methyl group will influence the chemical shifts of nearby protons and carbons.

  • Anisotropic Effects: The magnetic fields associated with the aromatic pyrazole ring and the C-N and C-C bonds of the tetrahydropyridine ring will cause shielding or deshielding of nearby nuclei depending on their spatial orientation.

  • Through-Bond and Through-Space Correlations: Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.[1] These techniques are crucial for differentiating isomers where 1D spectra may be ambiguous.[2]

The Isomers of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

For the purpose of this guide, we will focus on the four most probable isomers resulting from methylation on the nitrogen atoms and a representative C-methylation. The parent compound is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

  • Isomer 1: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: The methyl group is on the nitrogen atom of the tetrahydropyridine ring.

  • Isomer 2: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: The methyl group is on the N1 position of the pyrazole ring.

  • Isomer 3: 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: The methyl group is on the N2 position of the pyrazole ring.

  • Isomer 4: 3-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: The methyl group is on a carbon atom of the pyrazole ring.

G cluster_0 Isomers of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Isomer 1 7-Methyl (N-alkylation on pyridine ring) Isomer 2 1-Methyl (N-alkylation on pyrazole N1) Isomer 3 2-Methyl (N-alkylation on pyrazole N2) Isomer 4 3-Methyl (C-alkylation on pyrazole ring)

Caption: The primary isomers of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectra of the isomers are expected to show significant differences, particularly in the chemical shifts of the methyl group, the pyrazole proton, and the protons of the tetrahydropyridine ring. The following table summarizes the predicted chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isomers in CDCl₃

ProtonIsomer 1 (7-Methyl)Isomer 2 (1-Methyl)Isomer 3 (2-Methyl)Isomer 4 (3-Methyl)
N-CH₃ ~2.5 (s, 3H)~3.8 (s, 3H)~3.9 (s, 3H)-
C-CH₃ ---~2.3 (s, 3H)
Pyrazole-H ~7.5 (s, 1H)~7.4 (s, 1H)~7.5 (s, 1H)-
CH₂ (C4) ~3.8 (t, 2H)~3.9 (t, 2H)~3.9 (t, 2H)~3.8 (t, 2H)
CH₂ (C5) ~2.9 (t, 2H)~2.9 (t, 2H)~2.9 (t, 2H)~2.9 (t, 2H)
CH₂ (C6) ~3.0 (t, 2H)~3.0 (t, 2H)~3.0 (t, 2H)~3.0 (t, 2H)
NH (pyrazole) ~10-12 (br s, 1H)--~10-12 (br s, 1H)
NH (pyridine) -~2-3 (br s, 1H)~2-3 (br s, 1H)~2-3 (br s, 1H)

Rationale for Predictions:

  • N-CH₃ Signal: The N-methyl group on the saturated tetrahydropyridine ring (Isomer 1) is expected to appear at a higher field (more shielded) compared to the N-methyl group on the aromatic pyrazole ring (Isomers 2 and 3). This is due to the sp³ hybridization of the nitrogen in the tetrahydropyridine ring versus the sp² hybridization in the pyrazole ring.

  • C-CH₃ Signal: The C-methyl group in Isomer 4 is predicted to be in a similar region to the N-methyl of Isomer 1, but its exact position will be influenced by the electronic effects of the pyrazole ring.

  • Pyrazole-H Signal: The proton on the pyrazole ring is expected to be in the aromatic region. Its chemical shift will be subtly influenced by the position of the methyl group in the N-methylated isomers.

  • Tetrahydropyridine Protons: The protons on the C4, C5, and C6 positions are expected to appear as triplets due to coupling with their neighbors, assuming free rotation.[3] Their chemical shifts will be relatively consistent across the isomers, with minor variations due to the different electronic environments.

  • NH Protons: The NH proton of the pyrazole ring is expected to be significantly deshielded and may appear as a broad singlet. The NH proton of the tetrahydropyridine ring will be more shielded. The presence or absence of these signals is a key indicator of the methylation site.

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will provide complementary information for distinguishing the isomers. The chemical shifts of the methyl carbon and the carbons of the pyrazole ring are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers in CDCl₃

CarbonIsomer 1 (7-Methyl)Isomer 2 (1-Methyl)Isomer 3 (2-Methyl)Isomer 4 (3-Methyl)
N-CH₃ ~45~35~40-
C-CH₃ ---~12
Pyrazole C3 ~135~138~128~145
Pyrazole C3a ~118~117~117~116
Pyrazole C7a ~140~142~142~140
Pyridine C4 ~50~48~48~48
Pyridine C5 ~25~25~25~25
Pyridine C6 ~45~45~45~45

Rationale for Predictions:

  • Methyl Carbon: The chemical shift of the methyl carbon is highly dependent on its attachment. An N-methyl on the sp³ nitrogen of the tetrahydropyridine ring (Isomer 1) will be at a lower field than an N-methyl on the sp² nitrogen of the pyrazole ring (Isomers 2 and 3). The C-methyl carbon (Isomer 4) will be the most shielded.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) will be significantly affected by the position of the N-methyl group. These differences are key for distinguishing between Isomers 2 and 3. In Isomer 4, the C3 carbon will be a quaternary carbon and its chemical shift will be significantly different from the protonated C3 in the other isomers.

  • Pyridine Carbons: The chemical shifts of the tetrahydropyridine ring carbons will be less affected by the position of the methyl group on the pyrazole ring but will differ in Isomer 1 where the methyl group is directly attached to this ring.

Experimental Protocols

To obtain high-quality NMR spectra for the unambiguous identification of these isomers, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.[4] Be aware that the chemical shifts can be solvent-dependent.[5][6]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[7] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR.[9]

G Start Start Dissolve Sample Dissolve 5-10 mg (1H) or 20-50 mg (13C) in 0.6-0.7 mL of deuterated solvent Start->Dissolve Sample Add TMS Add internal standard (TMS) Dissolve Sample->Add TMS Filter Filter into NMR tube Add TMS->Filter Acquire Spectra Acquire Spectra Filter->Acquire Spectra

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) depending on the sample concentration.

  • 2D NMR:

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To identify one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for confirming the position of the methyl group and assigning quaternary carbons.[1]

Conclusion

The differentiation of the 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine isomers is a tractable analytical problem that can be definitively solved using a combination of 1D and 2D NMR spectroscopy. By carefully analyzing the chemical shifts of the methyl group, the pyrazole proton, and the carbon atoms of the heterocyclic core, along with the coupling patterns and the presence or absence of NH signals, researchers can confidently assign the correct structure to their synthesized compounds. The predictive data and experimental protocols provided in this guide serve as a valuable resource for navigating the synthesis and characterization of this important class of molecules.

References

  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?
  • Benchchem. (2025). Distinguishing Triterpenoid Isomers: A Comparative Guide to 2D NMR Techniques.
  • Abraham, R. J., & Reid, M. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines.
  • Benchchem. (2026, March). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Ayan, S., & Gökçe, M. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Elguero, J., et al. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.
  • Elguero, J., et al. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF.
  • Albright, J. D., & Goldman, L. (1966, January). pmr spectra of isomeric n-methyl-3(5)-h-pyrazoles.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from University of Minnesota Twin Cities.
  • Scribd. (n.d.). NMR Spectrum Analysis for Isomer Identification | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry.
  • Proprep. (n.d.). What analytical methods are used to find diastereomers using 2D COSY, and how does this technique he... Show More.
  • Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Wishart, D. S., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Iowa State University. (2013, March 19). NMR Sample Preparation - Chemical Instrumentation Facility.
  • Abraham, R. J., & Reid, M. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Li, Y., et al. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Rychnovsky, S. D. (2006, June 1). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters.
  • Certara. (2025, June 25). NMR Predictor Guide: Which Type Is Best for You?
  • Royal Society of Chemistry. (n.d.). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of Calgary. (n.d.). Tables For Organic Structure Analysis.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Long, H. W., & Tycko, R. (n.d.). 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility.
  • ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • Oregon State University. (n.d.). Analyzing Coupling Constants.
  • University of Calgary. (n.d.). Ch 13 - Coupling.

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Comparative

A Comparative Guide to Pyrazolopyridine Scaffolds in Modern Drug Design: Spotlight on 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, a versatile framework that has given rise to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, a versatile framework that has given rise to a multitude of clinically successful and promising drug candidates.[1] Its bioisosteric relationship with purines allows for effective interaction with the ATP-binding sites of various enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies.[2] This guide provides an in-depth technical comparison of the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold against other prominent pyrazolopyridine isomers, namely pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine. We will delve into their distinct chemical properties, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols to inform and guide future drug discovery efforts.

The Pyrazolopyridine Family: A Tale of Isomeric Diversity and Therapeutic Versatility

The fusion of a pyrazole and a pyridine ring can result in several isomeric scaffolds, each with a unique arrangement of nitrogen atoms. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, electronic properties, and ability to form specific interactions with biological targets.[2] This diversity has been successfully exploited by medicinal chemists to design inhibitors for a wide array of protein targets, including kinases, phosphodiesterases, and protein-protein interactions.

This guide will focus on three key isomers that have demonstrated significant therapeutic potential:

  • Pyrazolo[4,3-c]pyridine: The scaffold of our primary focus, particularly the 7-methylated and saturated derivative.

  • Pyrazolo[1,5-a]pyridine: A scaffold present in the FDA-approved drug selpercatinib.[3]

  • Pyrazolo[3,4-b]pyridine: An extensively studied isomer with numerous derivatives in clinical development.[4]

Section 1: The Rising Star - 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine core has emerged as a promising scaffold in recent years, with derivatives showing potent activity against several important cancer targets.[5][6] The introduction of a methyl group at the 7-position, creating 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, can significantly influence the compound's properties. While specific literature directly detailing the "magic methyl effect" on this exact scaffold is emerging, N-alkylation in similar heterocyclic systems is a common strategy to modulate solubility, metabolic stability, and target engagement.[7] It can provide a vector to probe deeper into a binding pocket or block unwanted metabolism.

Biological Activity: A Focus on c-Met and Beyond

Derivatives of the tetrahydropyrazolo[4,3-c]pyridine scaffold have shown remarkable promise as inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumor growth and metastasis in various cancers.[6]

Case Study: Glumetinib (SCC244)

Glumetinib, a potent and highly selective c-Met inhibitor, features a pyrazolo[4,3-c]pyridine core.[8] It has demonstrated significant antitumor activity in preclinical models and has shown clinical benefit in patients with non-small cell lung cancer (NSCLC) harboring MET alterations.[9][10]

c-Met Signaling Pathway and Point of Inhibition

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor binds RAS RAS cMet_receptor->RAS activates PI3K PI3K cMet_receptor->PI3K activates STAT3 STAT3 cMet_receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Glumetinib Glumetinib (Pyrazolo[4,3-c]pyridine derivative) Glumetinib->cMet_receptor

Caption: The c-Met signaling pathway and the inhibitory action of Glumetinib.

Beyond c-Met, pyrazolo[4,3-c]pyridine derivatives have also been identified as inhibitors of the PEX14-PEX5 protein-protein interaction, a novel target for trypanocidal drugs, and as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB).[10][11] This highlights the versatility of this scaffold in addressing diverse therapeutic needs.

Section 2: The Established Player - Pyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine scaffold is a well-established player in medicinal chemistry, with a proven track record of producing clinically successful drugs.[3] Its unique arrangement of nitrogen atoms allows for distinct interactions with the hinge region of kinases, often leading to high potency and selectivity.

Biological Activity: A Kinase Inhibition Powerhouse

This scaffold is particularly prominent in the field of kinase inhibitors, with derivatives targeting a range of kinases involved in cancer and other diseases.

Case Study: Selpercatinib

Selpercatinib is a highly selective and potent inhibitor of the RET (Rearranged during Transfection) kinase and is FDA-approved for the treatment of RET-driven cancers.[12]

Pharmacokinetic Profile of Selpercatinib
ParameterValueReference
Bioavailability73%[2]
Tmax2 hours[2]
Half-life~32 hours[13]
MetabolismPrimarily by CYP3A4[13]

The pharmacokinetic data for selpercatinib demonstrates its good oral bioavailability and a half-life that supports twice-daily dosing.[2][13]

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also been extensively explored as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for cell growth and survival.[2]

PI3K Signaling Pathway and Point of Inhibition

PI3K_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Pyrazolo_1_5_a_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_1_5_a_pyridine->PI3K inhibits FGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF (Ligand) FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazolo_3_4_b_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_3_4_b_pyridine->FGFR inhibits synthetic_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Cyclization/ Condensation Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Enzyme_Assay Enzymatic Assay (e.g., Kinase Assay) Purification->Enzyme_Assay Cell_Assay Cell-based Assay (e.g., Proliferation Assay) Enzyme_Assay->Cell_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo

Caption: A generalized experimental workflow for the synthesis and evaluation of pyrazolopyridine derivatives.

Detailed Synthetic Protocol: Synthesis of a Tetrahydropyrazolo[3,4-b]pyridine Derivative

This protocol describes a one-pot, three-component reaction to synthesize a 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

[14]Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Amino-5-methylpyrazole (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), 3-amino-5-methylpyrazole (1 mmol), ethyl cyanoacetate (1 mmol), and p-TsOH (0.1 mmol) in ethanol (10 mL).

  • Heat the reaction mixture at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation.

  • Wash the residue with water (2 x 20 mL).

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Detailed Biological Evaluation Protocol: In Vitro PI3K Enzyme Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC₅₀ of a test compound against a PI3K enzyme, adapted from commercially available assay kits.

[15][16][17][18][19]Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test compound (e.g., a pyrazolo[1,5-a]pyridine derivative)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup: Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of the diluted PI3K enzyme/PIP2 mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP to ATP, which is then measured via a luciferase-based luminescence reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrazolopyridine scaffold, in its various isomeric forms, continues to be a remarkably fruitful area of research in drug discovery. The 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine scaffold is a relatively newer entrant but has already demonstrated significant potential, particularly in the development of c-Met inhibitors. Its distinct structural features offer new opportunities for targeting kinases and other important biological molecules.

In comparison, the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine scaffolds are more established, with a broader range of reported biological activities and at least one FDA-approved drug. The choice of which scaffold to pursue in a drug discovery program will ultimately depend on the specific target and the desired pharmacological profile. A thorough understanding of the structure-activity relationships and synthetic accessibility of each isomer is crucial for the rational design of novel and effective therapeutics. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the vast chemical space and therapeutic potential of pyrazolopyridines.

References

  • Kendall, J. D., Marshall, A. J., Giddens, A. C., Tsang, K. Y., Boyd, M., Frédérick, R., ... & Shepherd, P. R. (2013). Novel pyrazolo [1, 5-a] pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 4(12), 1547-1552.
  • ASCO. (2020). A phase I clinical trial to assess the safety, pharmacokinetics, and antitumor activity of glumetinib (SCC244) in patients with advanced non-small cell lung cancers (NSCLCs). [Online] Available at: [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online] Available at: [Link]

  • FDA. (2023). FDA Approval Summary: Selpercatinib for the Treatment of Advanced RET Fusion-Positive Solid Tumors. [Online] Available at: [Link]

  • ResearchGate. (2016). Schematic representation of the c-Met signaling pathway suggested in.... [Online] Available at: [Link]

  • PMC. (2022). Population Pharmacokinetics Modeling of Selpercatinib to Support Posology in Pediatric Patients With RET‐Altered Metastatic Thyroid Cancer or Solid Tumors. [Online] Available at: [Link]

  • PMC. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Online] Available at: [Link]

  • PMC. (2012). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. [Online] Available at: [Link]

  • Cancer Care Ontario. (2025). selpercatinib. [Online] Available at: [Link]

  • Haihe Biopharma. (2022). Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor Glumetinib (SCC244) in NSCLC at AACR Annual Meeting 2022. [Online] Available at: [Link]

  • ResearchGate. (2020). A phase I clinical trial to assess the safety, pharmacokinetics, and antitumor activity of glumetinib (SCC244) in patients with advanced non-small cell lung cancers (NSCLCs). [Online] Available at: [Link]

  • ResearchGate. (2014). The schematic diagram of HGF/c-MET signal transduction pathway. [Online] Available at: [Link]

  • ResearchGate. (2019). The FGFR pathway-regulation and downstream signalling. Overview of the.... [Online] Available at: [Link]

  • Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. [Online] Available at: [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Online] Available at: [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Glumetinib?. [Online] Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Online] Available at: [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Online] Available at: [Link]

  • PMC. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. [Online] Available at: [Link]

  • ClinicalTrials.gov. (2012). Pyrazoloacridine in Treating Women With Metastatic Breast Cancer. [Online] Available at: [Link]

  • Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Online] Available at: [Link]

  • PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. [Online] Available at: [Link]

  • Academia.edu. (2010). Synthesis of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile via a one-pot, three-component reaction. [Online] Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Online] Available at: [Link]

  • PubMed. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. [Online] Available at: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives as sGC stimulators for the treatment of pulmonary hypertension. [Online] Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Online] Available at: [Link]

  • ASM Journals. (n.d.). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. [Online] Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Online] Available at: [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Online] Available at: [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Online] Available at: [Link]

  • PMC. (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. [Online] Available at: [Link]

  • Macmillan Group. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. [Online] Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Validation Methods for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Purity

Introduction: The Analytical Challenge of Nitrogenous Heterocycles 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a highly polar, fused bicyclic heterocycle that serves as a critical structural motif in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Nitrogenous Heterocycles

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a highly polar, fused bicyclic heterocycle that serves as a critical structural motif in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors and central nervous system therapeutics[1]. Because these derivatives are frequently utilized in high-throughput screening and structure-activity relationship (SAR) studies, determining their absolute chemical purity is paramount to prevent downstream synthetic failures or skewed biological assay results.

The Mechanistic Challenge: The pyrazolo[4,3-c]pyridine scaffold contains multiple basic nitrogen atoms. During standard High-Performance Liquid Chromatography (HPLC), these basic sites become protonated in typical acidic to neutral mobile phases. This leads to severe secondary electrostatic interactions with unreacted, ionized silanol groups (Si-O⁻) on traditional silica-based stationary phases[2]. The macroscopic result is severe peak tailing, retention time drift, and poor resolution of closely eluting structurally related impurities (such as des-methyl analogs or regioisomers).

To overcome this, analytical scientists must employ meticulously optimized chromatographic modes. This guide objectively compares Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this compound, providing field-proven protocols grounded in International Council for Harmonisation (ICH) guidelines[3].

Methodological Comparison: RP-HPLC vs. HILIC

Choosing the correct chromatographic mode depends heavily on the specific derivative of the pyrazolo[4,3-c]pyridine core. For highly lipophilic derivatives (e.g., Boc-protected or heavily alkylated variants), RP-HPLC is the gold standard. However, for the underivatized, highly polar parent compound, HILIC provides orthogonal selectivity and superior retention without requiring ion-pairing agents that suppress mass spectrometry (MS) signals[2].

Table 1: Chromatographic Mode Comparison for Pyrazolo[4,3-c]pyridines
ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & hydrogen bonding
Ideal Analyte Profile Derivatized, LogP > 0 (e.g., Boc-protected)Underivatized, highly polar, LogP < 0
Stationary Phase Polar-embedded C18 or End-capped C18Amide-bonded silica or Zwitterionic (ZIC)
Mobile Phase Strategy Aqueous-rich with ion-pairing agents (TFA)Organic-rich (>70% ACN) with volatile buffers
Peak Shape for Amines Prone to tailing (requires pH control)Excellent symmetry due to organic-rich environment
MS Compatibility Moderate (TFA causes ion suppression)Excellent (Ammonium formate enhances ionization)

Workflow Visualization

The following logical workflow dictates the method selection and validation lifecycle required to establish a self-validating analytical system for basic heterocycles.

G N1 Compound Assessment 7-Methyl-pyrazolo[4,3-c]pyridine N2 Select Chromatographic Mode N1->N2 N3 RP-HPLC (End-capped C18, TFA Modifier) N2->N3 LogP > 0 N4 HILIC (Amide Column, NH4-Formate) N2->N4 LogP < 0 N5 System Suitability Testing (SST) Tailing < 1.5, Resolution > 2.0 N3->N5 N4->N5 N6 ICH Validation Linearity, Precision, Accuracy N5->N6 Pass SST N7 Final Purity Certification N6->N7

HPLC method development and validation workflow for nitrogenous heterocycles.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. This means the method inherently proves its own reliability before any sample data is accepted. We achieve this through mandatory System Suitability Testing (SST), which acts as a definitive go/no-go gate[3].

Protocol A: RP-HPLC Method (Ion-Pairing Strategy)

Causality Focus: This method utilizes Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose: it lowers the mobile phase pH to < 2.5 (suppressing the ionization of residual silanols on the silica support) and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion binds to the protonated pyrazolo-pyridine nitrogens, forming a neutral, lipophilic complex that partitions cleanly into the C18 phase, ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The polar embedded group shields residual silanols, providing a secondary layer of protection against peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to focus polar analytes)

    • 2-12 min: 5% to 95% B (Linear gradient for impurity elution)

    • 12-15 min: 95% B (Column wash)

    • 15-20 min: 5% B (Re-equilibration)

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set column oven to 35°C to reduce mobile phase viscosity and improve mass transfer. Monitor UV absorbance at an isosbestic point (typically 210 nm and 254 nm).

  • Self-Validation (SST): Inject a known reference standard of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (100 µg/mL).

    • Acceptance Criteria: The run is only valid if the USP Tailing Factor is ≤ 1.5, Theoretical Plates (N) > 5,000, and %RSD of peak area over 5 replicate injections is ≤ 2.0%[3].

Protocol B: HILIC Method (Orthogonal Selectivity)

Causality Focus: For the underivatized, highly polar parent compound, RP-HPLC often results in elution at the void volume. HILIC operates via an organic-rich mobile phase where a water-enriched layer forms on the polar stationary phase. Analytes partition into this aqueous layer. We utilize an Amide-bonded column because it provides a neutral surface for hydrogen bonding, avoiding the irreversible electrostatic binding seen on bare silica[2].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC/HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Ammonium formate provides ionic strength to ensure reproducible partitioning).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: Run isocratically at 85% Mobile Phase B and 15% Mobile Phase A. Note: In HILIC, the stronger solvent is water. Maintaining high organic content ensures retention of the polar heterocycle.

  • Flow Rate & Detection: 0.4 mL/min. Column temperature at 40°C.

  • Self-Validation (SST): Inject standard.

    • Acceptance Criteria: Retention factor (k') must be ≥ 2.0 to ensure the analyte is sufficiently retained past the void volume.

Validation Data Presentation

To comply with ICH Q2(R1) guidelines, the chosen method must be rigorously validated for Linearity, Precision, Accuracy, and Sensitivity (LOD/LOQ)[3]. The following table summarizes representative validation metrics comparing the RP-HPLC and HILIC approaches for pyrazolo[4,3-c]pyridine derivatives.

Table 2: ICH Validation Performance Metrics
Validation ParameterRP-HPLC (TFA/C18) PerformanceHILIC (Amide) PerformanceICH Acceptance Criteria
Linearity Range 1.0 – 250 µg/mL0.5 – 150 µg/mLR² > 0.999
Correlation Coefficient (R²) 0.99980.9995> 0.999
Method Precision (%RSD, n=6) 0.85%1.12%≤ 2.0%
Accuracy (Recovery %) 98.5% – 101.2%97.8% – 100.5%98.0% – 102.0%
Limit of Detection (LOD) 0.15 µg/mL0.08 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL0.25 µg/mLSignal-to-Noise ≥ 10:1

Data Interpretation: While both methods easily pass ICH validation guidelines, the HILIC method demonstrates superior sensitivity (lower LOD/LOQ) for the highly polar parent compound due to enhanced ionization efficiency and the lack of signal-suppressing ion-pairing agents[2]. Conversely, the RP-HPLC method offers slightly tighter precision (%RSD) due to the robustness of hydrophobic partitioning.

References

  • Title: 3104340-21-5,(S)-5-[5-(Dimethylcarbamoyl)-2-pyridyl]-1-isopropyl-7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid-AccelaChem Source: AccelaChem URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmOutsourcing URL: [Link]

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]

Sources

Validation

Application Guide: Validation of Biochemical Assays Using 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

As drug discovery pipelines increasingly target complex bacterial virulence factors and human metalloenzymes, the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (7-Me-THPP) scaffold has emerged as a highly versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug discovery pipelines increasingly target complex bacterial virulence factors and human metalloenzymes, the 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (7-Me-THPP) scaffold has emerged as a highly versatile and potent building block. While pyrazolo[4,3-c]pyridine sulfonamides have demonstrated superior potency against human carbonic anhydrases (hCA I/II) compared to standard reference drugs like Acetazolamide[1], their most critical recent application lies in targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[2].

In my experience optimizing assay cascades for lipophilic heterocyclic compounds, standard off-the-shelf protocols often fail to account for compound aggregation or non-specific biosensor binding. This guide provides an objective performance comparison of the 7-Me-THPP scaffold against alternative derivatives and details the causality behind building self-validating biochemical and kinetic assays to evaluate it.

Comparative Performance & Mechanistic Rationale

PtpB-Mtb is a critical virulence factor secreted by Mycobacterium tuberculosis to subvert host macrophage defense mechanisms. Inhibiting this phosphatase restores the host's immune capacity[3].

Recent virtual screening and in vitro characterizations have benchmarked pyrazolo[4,3-c]pyridine derivatives against 1,4-diazepane scaffolds and the co-crystallized standard ligand OMTS[4]. The 7-Me-THPP core provides superior conformational complementarity to the PtpB-Mtb active site, resulting in low-micromolar inhibitory potency and exceptional binding affinity (K_d)[2].

Comparative Performance Data
Scaffold / CompoundTargetIC₅₀ (µM)Binding Affinity (K_d, µM)MMGBSA Binding Energy (kcal/mol)
7-Me-THPP Derivative PtpB-Mtb14.40.012-71.63
1,4-Diazepane Derivative PtpB-Mtb32.60.570-38.68
OMTS (Benchmark) PtpB-MtbN/AN/A-87.37

Data synthesized from recent in vitro characterizations demonstrating the superiority of the pyrazolo[4,3-c]pyridine nucleus in binding affinity[4],[2].

Mechanism A 7-Me-THPP Scaffold B PtpB-Mtb Active Site A->B Kd = 0.012 µM D Phosphatase Inhibition B->D Catalytic Arrest C OMTS (Benchmark) C->B Baseline E Host Defense Restored D->E Macrophage Survival

Mechanism of PtpB-Mtb inhibition by 7-Me-THPP restoring host defense.

In Vitro Enzymatic Inhibition Assay (Colorimetric)

To validate the IC₅₀ of 7-Me-THPP derivatives, a colorimetric assay utilizing p-nitrophenyl phosphate (pNPP) is the gold standard.

The Causality Behind the Chemistry

PtpB-Mtb is a phosphatase that cleaves the phosphate group from the universal substrate pNPP, yielding p-nitrophenol. We quench this reaction using 0.1 M NaOH. This alkaline shift (pH > 10) serves a dual, highly specific purpose: it immediately denatures the PtpB-Mtb enzyme to arrest the reaction, and it fully deprotonates the p-nitrophenol into the p-nitrophenolate anion. This ionization shifts the absorbance maximum to 405 nm and drastically increases the molar extinction coefficient, maximizing the assay's sensitivity. Furthermore, we include 0.01% Triton X-100 in the buffer; without this detergent, lipophilic heterocycles like 7-Me-THPP can form colloidal aggregates that sequester the enzyme, leading to false-positive inhibition readouts.

Self-Validating System Controls

A robust protocol must validate itself internally. You must include:

  • No-Enzyme Blank: Measures the spontaneous hydrolysis of pNPP in the buffer.

  • Vehicle Control (DMSO only): Establishes the 100% baseline for uninhibited enzymatic activity.

  • Compound + Substrate Control (No Enzyme): Rules out compound autofluorescence or intrinsic absorbance interference at 405 nm.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

  • Pre-Incubation: Dispense 50 µL of recombinant PtpB-Mtb (optimized concentration) and 10 µL of varying 7-Me-THPP concentrations (e.g., 0.1 to 100 µM) into a 96-well microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the catalytic reaction by adding 40 µL of 10 mM pNPP. Incubate for 30 minutes at 37°C.

  • Quench and Read: Terminate the reaction by adding 50 µL of 0.1 M NaOH. Immediately read the absorbance at 405 nm using a microplate reader.

Biolayer Interferometry (BLI) Binding Kinetics

While enzymatic assays confirm functional inhibition, kinetic assays are required to determine the true dissociation constant (K_d)[2].

The Causality Behind the Platform Choice

Why choose Biolayer Interferometry (BLI) over Surface Plasmon Resonance (SPR)? BLI measures the shift in the interference pattern of white light reflected from a fiber-optic biosensor tip. Unlike SPR, which relies on complex microfluidics, BLI is a fluidics-free, dip-and-read method performed in standard microplates. This is critical for pyrazolo[4,3-c]pyridine derivatives, which can exhibit lipophilicity that leads to non-specific binding to microfluidic tubing in SPR systems. By using BLI, we eliminate fluidic artifacts and ensure the measured K_d (0.012 µM) is an accurate reflection of target affinity.

Self-Validating System Controls
  • Parallel Reference Sensor: An unloaded Ni-NTA sensor dipped into the 7-Me-THPP compound wells to subtract non-specific binding of the compound to the biosensor matrix.

  • Reference Well: A loaded sensor (with PtpB-Mtb) dipped into buffer without the compound to account for baseline optical drift and gradual dissociation of the His-tagged protein.

Step-by-Step Methodology
  • Sensor Hydration: Hydrate Ni-NTA biosensors in the assay buffer for 10 minutes to establish a stable optical baseline.

  • Target Immobilization: Dip the sensors into a well containing 20 µg/mL His-tagged PtpB-Mtb for 300 seconds. Crucial Check: Monitor the wavelength shift to ensure a loading threshold of at least 0.8 nm, confirming sufficient receptor density.

  • Baseline Establishment: Move sensors to fresh assay buffer for 60 seconds to wash away unbound protein and stabilize the baseline.

  • Association Phase: Submerge sensors into wells containing serial dilutions of 7-Me-THPP for 120 seconds to measure the on-rate ( kon​ ).

  • Dissociation Phase: Transfer sensors back to the assay buffer for 300 seconds to measure the off-rate ( koff​ ). Calculate the final K_d using a 1:1 global binding model.

BLI_Workflow S1 Sensor Hydration S2 Target Immobilization S1->S2 S3 Baseline Wash S2->S3 S4 7-Me-THPP Association S3->S4 S5 Dissociation Phase S4->S5

Biolayer Interferometry (BLI) dip-and-read workflow for kinetic validation.

References

  • Raunak R, et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity (ASM Journals), 2026. URL:[Link]

  • Geronikaki, A. "PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES." Electronic Journals Portal of the Association for Science, 2022. URL:[Link]

  • "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI, 2022. URL:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Pyrazolo[4,3-c]pyridine Scaffolds and Standard Kinase Inhibitors

A Note on 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: As of the latest available data, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is not extensively characterized in publicly accessible scientific literature as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: As of the latest available data, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is not extensively characterized in publicly accessible scientific literature as a kinase inhibitor. Consequently, a direct comparative analysis of this specific molecule is not feasible. However, the pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases.[1] This guide, therefore, provides a comparative overview of the efficacy of the broader pyrazolo[4,3-c]pyridine chemical class against standard inhibitors for two well-established kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).

Introduction to Kinase Inhibition and the Pyrazolopyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[2] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[2][3] The pyrazolopyridine scaffold is a heterocyclic aromatic structure that is a bioisostere of purine, the core of ATP.[4] This structural mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding site of many kinases, thereby inhibiting their activity.[4] This guide will delve into the comparative efficacy of this scaffold against established inhibitors of CDK2 and GSK-3β, providing experimental context and protocols for researchers in the field.

Section 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that is a key regulator of the cell cycle.[5][6] Its activity is essential for the transition from the G1 to the S phase of the cell cycle, where DNA replication occurs.[5][6] CDK2 forms active complexes with Cyclin E and Cyclin A, which then phosphorylate a number of substrate proteins, most notably the Retinoblastoma protein (Rb).[5][7] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis.[5] Due to its central role in cell proliferation, inhibition of CDK2 is a major strategy in cancer therapy.[8][9]

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p DNA Replication DNA Replication S-Phase Genes->DNA Replication Roscovitine Roscovitine Roscovitine->CDK2 Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines->CDK2

Caption: Simplified CDK2 signaling pathway in G1/S transition.

Comparative Efficacy: Pyrazolopyridines vs. Roscovitine

Roscovitine (Seliciclib) is a well-characterized, first-generation CDK inhibitor that acts as a competitive inhibitor at the ATP-binding site.[2][10] It exhibits broad activity against several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[2][10]

Derivatives of the pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally related to pyrazolo[4,3-c]pyridines, have shown potent and selective inhibition of CDK2.[4][11] The pyrazole and pyridine rings of these scaffolds mimic the adenine of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[4]

Compound/Scaffold ClassTargetIC50 (µM)Reference
RoscovitineCDK2/Cyclin A~0.7[12]
RoscovitineCDK2/Cyclin E~0.7[13]
Pyrazolo[3,4-b]pyridine Derivative 8CDK2/Cyclin A20.65[8]
Pyrazolo[3,4-d]pyrimidine Derivative 14CDK2/Cyclin A20.057[9]
Pyrazolo[3,4-d]pyrimidine Derivative 15CDK2/Cyclin A20.119[9]
Pyrazolo[4,3-d]pyrimidine Derivative 7CDK2/Cyclin ESub-micromolar[14]

Note: The table includes data from various pyrazolopyridine scaffolds due to limited specific data on pyrazolo[4,3-c]pyridine for CDK2.

Section 2: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

The Role of GSK-3β in Cellular Signaling

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[15] Unlike many other kinases, GSK-3β is typically active in resting cells and is inactivated upon stimulation of signaling pathways such as the insulin/PI3K/Akt pathway.[15][16] GSK-3β is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, targeting it for degradation.[15][17] Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[3]

GSK3B_Signaling_Pathway cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt Akt->GSK-3β p (Ser9) β-Catenin β-Catenin GSK-3β->β-Catenin p Degradation Degradation β-Catenin->Degradation Gene Transcription Gene Transcription β-Catenin->Gene Transcription Kenpaullone Kenpaullone Kenpaullone->GSK-3β Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines->GSK-3β

Caption: Simplified GSK-3β signaling pathways.

Comparative Efficacy: Pyrazolo[4,3-c]pyridines vs. Kenpaullone

Kenpaullone is a potent inhibitor of GSK-3β and also inhibits several CDKs.[18][19] It acts as an ATP-competitive inhibitor and has been widely used as a pharmacological tool to study the roles of GSK-3β.[18][20]

A series of pyrazolo[3,4-c]pyridine derivatives have been synthesized and shown to have interesting inhibitory activity against GSK-3α/β.[1] Molecular modeling studies suggest that the N1-H of the pyrazole ring is important for activity, likely forming a hydrogen bond in the ATP-binding pocket.[1]

Compound/Scaffold ClassTargetIC50 (µM)Reference
KenpaulloneGSK-3β0.023[18]
Pyrazolo[3,4-c]pyridine DerivativesGSK-3α/βShowed interesting inhibitory activity[1]
6-heteroaryl-pyrazolo[3,4-b]pyridinesGSK-3Potent and selective inhibitors[21]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Start Start Inhibitor Dilution Prepare serial dilutions of test compound Start->Inhibitor Dilution Plate Setup Add inhibitor, kinase, and substrate to plate Inhibitor Dilution->Plate Setup Reaction Initiation Add ATP to start the reaction Plate Setup->Reaction Initiation Incubation Incubate at 30°C for 60 min Reaction Initiation->Incubation Reaction Stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubation->Reaction Stop Signal Generation Add Kinase Detection Reagent to convert ADP to ATP & generate light Reaction Stop->Signal Generation Detection Measure luminescence Signal Generation->Detection Data Analysis Calculate % inhibition and determine IC50 Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A or GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, GSK Substrate Peptide for GSK-3β)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[22]

  • ATP solution

  • Test compound (e.g., pyrazolo[4,3-c]pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <=1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (for controls).[23]

    • Add 2 µl of the kinase diluted in kinase buffer to all wells except the "no enzyme" control.[23] For the "no enzyme" control, add 2 µl of kinase buffer.

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in kinase buffer. The final concentrations should be at or near the Km values for the specific kinase.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to all wells.[23] The final reaction volume is 5 µl.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.[23]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23]

    • Incubate at room temperature for 40 minutes.[23]

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.[23]

    • Incubate at room temperature for 30 minutes.[23]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While direct efficacy data for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is not currently available, the broader class of pyrazolopyridine-based compounds demonstrates significant potential as potent kinase inhibitors. The data presented for related scaffolds against CDK2 and GSK-3β suggest that this chemical class can achieve inhibitory activities comparable to or even exceeding that of standard inhibitors like Roscovitine. The provided experimental protocol offers a robust framework for researchers to evaluate the efficacy of novel pyrazolo[4,3-c]pyridine derivatives and other potential kinase inhibitors. Further investigation into the structure-activity relationship (SAR) of this scaffold is warranted to optimize potency and selectivity for specific kinase targets, which could lead to the development of novel therapeutics for a range of diseases.

References

  • THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC. (URL: [Link])

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (URL: [Link])

  • Roscovitine in cancer and other diseases - PMC - NIH. (URL: [Link])

  • Roscovitine in cancer and other diseases - AME Publishing Company. (URL: [Link])

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model - Agilent. (URL: [Link])

  • Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease. (URL: [Link])

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (URL: [Link])

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (URL: [Link])

  • Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. (URL: [Link])

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC. (URL: [Link])

  • GSK3 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Glycogen Synthase Kinase-3β | Circulation Research - American Heart Association Journals. (URL: [Link])

  • Cyclin-dependent kinase 2 - Wikipedia. (URL: [Link])

  • CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • 12566 - Gene ResultCdk2 cyclin dependent kinase 2 [ (house mouse)] - NCBI. (URL: [Link])

  • Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC. (URL: [Link])

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets | bioRxiv. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][16][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (URL: [Link])

  • Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][16][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis. (URL: [Link])

  • Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC. (URL: [Link])

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][16][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (URL: [Link])

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity - ACS Publications. (URL: [Link])

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (URL: [Link])

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Synthesis%2C-biological-evaluation%2C-and-in-silico-of-Eweida-Al-Masoudi/d12977f0931306e01a87799e03d77cc49d8c82b0)
  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed. (URL: [Link])

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - ACS Publications. (URL: [Link])

  • GSK3β Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking - MDPI. (URL: [Link])

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (URL: [Link])

  • 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) | Request PDF - ResearchGate. (URL: [Link])

  • GSK3-beta Active Kinase Datasheet, Lot.# W307-3. (URL: [Link])

  • Structure-Based Discovery Targeting GSK-3α Reveals Potent Nanomolar Selective 4-Phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridine Inhibitor with Promising Glioblastoma and CNS-Active Potential in Cellular Models | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed. (URL: [Link])

  • 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine proper disposal procedures

Proper handling and disposal of nitrogen-rich heterocyclic building blocks require more than passive compliance; they demand a mechanistic understanding of the compound's physicochemical behavior. 7-Methyl-2H,4H,5H,6H,7H...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of nitrogen-rich heterocyclic building blocks require more than passive compliance; they demand a mechanistic understanding of the compound's physicochemical behavior. 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a highly versatile pharmacophore utilized extensively in drug discovery. However, its biological activity and structural properties present specific toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) to provide your laboratory with self-validating, field-proven workflows for the safe handling, neutralization, and disposal of this compound.

Chemical Identity & Quantitative Hazard Profile

To establish a baseline for our safety protocols, we must first define the quantitative and regulatory parameters of the compound. While the free base exists, it is most commonly handled in the laboratory as a dihydrochloride salt to improve stability and aqueous solubility[1][2].

Property / ParameterSpecification
Chemical Name 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
CAS Number (Free Base) 2059938-30-4[3]
CAS Number (Dihydrochloride) 2059938-31-5[1][2]
Molecular Formula (Salt) C₇H₁₃Cl₂N₃
Molecular Weight (Salt) 210.10 g/mol
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)[2]

Mechanistic Toxicology & Handling Rationale

True laboratory safety relies on understanding why a chemical is hazardous. The GHS classifications for 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride[2] are directly linked to its molecular architecture:

  • STOT SE 3 (Central Nervous System Depression): Nitrogen-containing heterocycles like tetrahydropyridines frequently mimic biogenic amines. While the dihydrochloride salt is polar, physiological pH (7.4) in the body can rapidly deprotonate the piperidine nitrogen (typical pKa ~9-10). This increases the fraction of the lipophilic free base, allowing it to cross the blood-brain barrier (BBB) and interact with neuroreceptors, leading to drowsiness or dizziness (H336)[2].

  • Skin/Eye Irritation (H315, H319): The dihydrochloride salt acts as a Lewis acid in unbuffered aqueous solutions. When micro-particles contact the moisture of the eyes or sweat on the skin, they rapidly dissolve, creating localized micro-environments of low pH that cause acute irritation[2].

  • Acute Toxicity (Inhalation Risk): The lyophilized powder form of the salt often has a low bulk density. This makes it highly susceptible to aerosolization during weighing, directly driving the Acute Tox. 4 (H332) inhalation hazard[2].

Operational Workflows & Methodologies

Every protocol below is designed as a self-validating system —meaning the workflow includes built-in checks to confirm the procedure was executed correctly.

Workflow A: Preparation of In Vitro Stock Solutions
  • Environmental Control: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood to prevent aerosolization.

  • PPE Verification: Don nitrile gloves, a fitted N95/P100 particulate respirator (if outside a BSC), and wrap-around safety goggles.

  • Gravimetric Transfer: Weigh the required mass of the dihydrochloride salt using an anti-static weigh boat. Validation step: Ensure the balance settles quickly; drifting indicates static interference or draft, which increases aerosolization risk.

  • Solubilization: Dissolve the powder in DMSO or a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Storage: Aliquot into amber glass vials. Nitrogen heterocycles can be prone to photo-oxidation over time. Store at -20°C.

Workflow B: Chemical Spill Response

Because of its acute toxicity profile[2], spills must be managed without dry sweeping.

SpillResponse Spill Chemical Spill Detected Evac Isolate Area & Assess Volume Spill->Evac PPE Don Appropriate PPE (Respirator, Nitrile) Evac->PPE Contain Contain Spill (Damp Pads/Sand) PPE->Contain Collect Scoop into Sealed Container Contain->Collect Decon Decontaminate Surface (10% Bleach / Soap) Collect->Decon Dispose Label as Hazardous Waste Decon->Dispose

Step-by-step chemical spill response and decontamination workflow.

Spill Response Execution:

  • Containment: For powder spills, gently cover the area with damp absorbent pads to immediately suppress dust. For liquid spills, surround with inert absorbent (vermiculite or sand).

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent or 10% bleach solution. Validation step: Swab the area and check the pH of the residual moisture; a neutral pH (6.5-7.5) indicates the acidic salt residue has been fully removed.

Waste Segregation & Disposal Procedures

Improper disposal of nitrogenous bases can lead to dangerous chemical incompatibilities. Never mix this compound with strong oxidizing waste streams (e.g., nitric acid, peroxides), as the pyrazole ring can undergo violent oxidation, potentially forming unstable N-oxides.

Workflow C: Liquid & Solid Waste Disposal
  • Aqueous Waste Neutralization:

    • Collect aqueous solutions containing the dihydrochloride salt in a dedicated beaker.

    • Check the initial pH using indicator strips.

    • Slowly titrate with 1M NaOH while stirring until the solution reaches a pH of 7.0–8.0. Validation step: A stable pH of 7.5 for 5 minutes confirms complete neutralization.

    • Transfer to a clearly labeled "Hazardous Aqueous Waste - Toxic/Irritant" carboy.

  • Organic Waste Segregation:

    • Solutions prepared in DMSO or methanol must be disposed of in "Non-Halogenated Organic Waste" carboys.

  • Solid Waste Incineration:

    • All contaminated consumables (pipette tips, weigh boats, gloves) must be sealed in double-lined hazardous waste bags.

    • These must be manifested for high-temperature incineration by an EPA/RCRA-compliant waste management facility. Do not dispose of in standard biohazard or municipal trash.

WasteSegregation Start 7-Methyl-pyrazolo[4,3-c]pyridine Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temperature Incineration (RCRA Compliant) Solid->Incineration Org Organic Solvents (DMSO, MeOH) Liquid->Org Organic Aq Aqueous Solutions (Acidic Salt) Liquid->Aq Aqueous Org->Incineration Neutralization pH Neutralization (Titrate to pH 7-8) Aq->Neutralization Neutralization->Incineration Segregate as Hazardous

Waste segregation and disposal pathway for 7-Methyl-pyrazolo[4,3-c]pyridine.

References

  • NextSDS. 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride — Chemical Substance Information & GHS Classifications. Retrieved from: [Link]

  • European Chemicals Agency (ECHA). ECHA CHEM: 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (EC Number: 845-167-8). Retrieved from:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Comprehensive Safety and Operational Guide: Handling 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine As a critical pharmacophore building block in medicinal chemistry, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

As a critical pharmacophore building block in medicinal chemistry, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (often handled as its dihydrochloride salt, CAS: 2059938-31-5) requires strict handling protocols. This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and self-validating procedures necessary to handle this compound safely and efficiently.

Hazard Identification & Mechanistic Causality

According to notified Classification and Labeling (C&L) data, this compound presents specific acute and localized hazards[1]. Understanding the chemical causality behind these hazards is the first step in effective risk mitigation.

  • Acute Toxicity (Oral, Dermal, Inhalation) – Category 4 (H302, H312, H332): The low molecular weight and lipophilic characteristics of the pyrazolo-pyridine core facilitate rapid absorption across mucous membranes, the gastrointestinal tract, and the stratum corneum[1].

  • Skin and Eye Irritation – Category 2/2A (H315, H319): The basicity of the heterocycle's nitrogen atoms can disrupt cellular lipid bilayers and induce localized pH shifts upon contact with ocular or dermal moisture, leading to severe irritation and potential tissue damage[1].

  • Specific Target Organ Toxicity, Single Exposure – Category 3 (H336): Inhalation of aerosols or dust may cause drowsiness or dizziness[1]. Structurally, this compound shares features with endogenous amine precursors, potentially allowing it to cross the blood-brain barrier and interact with off-target central nervous system (CNS) receptors.

Personal Protective Equipment (PPE) Matrix

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[2], the following PPE matrix must be strictly adhered to. The selection of materials is directly tied to the chemical properties of the compound and its common solvent vehicles.

Protection AreaRequired EquipmentMaterial Specification & Causality
Eye/Face Safety Goggles & Face ShieldANSI Z87.1 compliant goggles. A face shield is required if solubilizing >50 mL to prevent mucosal splash injuries.
Hands (Inner) Primary Gloves4-mil Nitrile. Provides baseline dexterity and protection against dry powder transfer.
Hands (Outer) Secondary Gloves8-mil Neoprene or heavy-duty Nitrile. Required when handling the compound in organic solvents (e.g., DMSO, DMF), which act as rapid permeation enhancers.
Body Lab Coat & ApronFlame-resistant (Nomex) lab coat. A chemical-resistant apron prevents dermal exposure from accidental liquid spills.
Respiratory Fume Hood (Primary)All handling must occur within a certified chemical fume hood to prevent inhalation of the aerosolized dihydrochloride salt[3].

Standard Operating Procedure (SOP): Experimental Workflow

Following the guidelines established in Prudent Practices in the Laboratory[3], this self-validating protocol ensures exposure risks are mitigated at every step of the experimental workflow.

Step 1: Preparation and Environmental Control

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm)[2].

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents which may react with the nitrogen-rich heterocycle.

Step 2: Weighing and Transfer (Mitigating Aerosolization)

  • Causality: The dihydrochloride salt form is highly prone to static charge buildup, which causes the fine powder to aerosolize, drastically increasing inhalation risk.

  • Action: Use an anti-static weigh boat or pass a static eliminator (e.g., piezoelectric gun) over the materials before transferring the powder. Weigh the material using a dedicated micro-spatula to prevent cross-contamination.

Step 3: Solubilization

  • Transfer the pre-weighed solid directly into a vial containing the target solvent (typically anhydrous DMSO or DMF for biological assays) while remaining inside the fume hood.

  • Seal the vial immediately with a PTFE-lined septum cap before removing it from the ventilated enclosure.

Step 4: Decontamination

  • Wipe down the analytical balance, spatulas, and fume hood surface with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), followed by a secondary water wipe to dissolve and remove any residual dihydrochloride salt.

Spill Response & Waste Disposal Plan

  • Solid Spill: Do not dry sweep, as this will aerosolize the toxic powder. Dampen the powder with a compatible solvent or water to suppress dust generation. Use a disposable scraper to collect the slurry into a sealable hazardous waste container.

  • Liquid Spill: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed material into a designated hazardous waste bucket.

  • Disposal: Label all collected waste as "Toxic/Irritant Organic Waste." Dispose of via high-temperature incineration through a certified hazardous waste management facility in accordance with local and federal environmental regulations[3].

Operational Workflow Visualization

Workflow Start Material Receipt & Inventory Log Prep Fume Hood Setup & Ventilation Check Start->Prep PPE Don Required PPE (Double Gloves, Goggles) Prep->PPE Weigh Anti-Static Weighing & Solubilization PPE->Weigh Spill Spill Response (Contain & Neutralize) Weigh->Spill Accidental Release Decon Equipment Decontamination & Cleaning Weigh->Decon Normal Operation Spill->Decon Waste Hazardous Waste Disposal Protocol Decon->Waste

Workflow for the safe handling and disposal of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.

References

  • NextSDS. "7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride - Chemical Substance Information." NextSDS Chemical Database.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." GovInfo / U.S. Government Publishing Office.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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